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  • Product: 4-Bromo-2-methoxy-benzamidine hydrochloride
  • CAS: 812667-45-1

Core Science & Biosynthesis

Foundational

4-Bromo-2-methoxy-benzamidine hydrochloride CAS 812667-45-1 chemical properties

An In-Depth Technical Guide to 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS 812667-45-1): Properties, Synthesis, and Applications in Drug Discovery Abstract 4-Bromo-2-methoxy-benzamidine hydrochloride is a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS 812667-45-1): Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Bromo-2-methoxy-benzamidine hydrochloride is a substituted aromatic amidine that serves as a crucial building block for medicinal chemists and drug development professionals. As a member of the benzamidine class, its core structure is recognized for its ability to competitively inhibit serine proteases, a family of enzymes implicated in numerous pathological processes including thrombosis, inflammation, and viral replication. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible and detailed synthetic route, and the significant applications of 4-Bromo-2-methoxy-benzamidine hydrochloride. We will explore its role as a functionalized intermediate, where the strategic placement of the bromo and methoxy groups offers unique opportunities for developing potent and selective therapeutic agents.

Introduction: The Significance of the Benzamidine Scaffold

Benzamidine and its derivatives are a cornerstone in the design of enzyme inhibitors, particularly for the trypsin-like family of serine proteases.[1][2] The protonated amidinium group is a bioisostere of the guanidinium side chain of arginine, a key recognition motif for the S1 specificity pocket of these enzymes. This mimicry allows benzamidine-based compounds to act as competitive inhibitors, reversibly binding to the enzyme's active site and blocking substrate access.[2][3]

4-Bromo-2-methoxy-benzamidine hydrochloride emerges as a particularly valuable asset in this context. It is not merely a simple inhibitor but a decorated scaffold. The presence of a bromine atom provides a versatile synthetic handle for downstream modifications via cross-coupling reactions, enabling the exploration of complex chemical space. The methoxy group, an electron-donating substituent, modulates the electronic properties and lipophilicity of the molecule, which can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic profiles. This guide aims to equip researchers with the core technical knowledge required to effectively utilize this compound in their discovery programs.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally linked to its physical and chemical properties. These attributes influence its reactivity, solubility, and suitability for various experimental conditions.

PropertyValueSource
CAS Number 812667-45-1
Molecular Formula C₈H₁₀BrClN₂O[4]
Molecular Weight 265.535 g/mol [4]
Appearance White to off-white solid (presumed)
Purity ≥95% (typical for commercial suppliers)[5]
Computed Properties and Drug-Likeness

Computational descriptors offer valuable insights into a molecule's potential as a drug candidate, often assessed against frameworks like Lipinski's Rule of Five.

Computed PropertyValueRelevance in Drug Discovery
Hydrogen Bond Donors 3Influences binding interactions and solubility.
Hydrogen Bond Acceptors 2Affects target binding and membrane permeability.
Rotatable Bond Count 2A low count suggests conformational rigidity, which can be favorable for binding.
Topological Polar Surface Area (TPSA) 59.1 ŲPredicts cell permeability; values <140 Ų are generally associated with good oral bioavailability.
Complexity 174A measure of the intricacy of the molecular structure.

Data sourced from GuideChem[4].

Spectral Characteristics (Predicted)

While experimental spectral data for this specific compound is not widely published, its structure allows for the prediction of key signals in NMR and mass spectrometry.

  • ¹H NMR: One would expect to see three distinct signals in the aromatic region, a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, and broad, exchangeable signals for the amidine (-NH₂) protons.

  • ¹³C NMR: The spectrum should show eight distinct carbon signals, including those for the four substituted and two unsubstituted aromatic carbons, the methoxy carbon, and the amidine carbon (C=N).

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing a clear signature for the compound.

Synthesis and Reactivity

The most common and industrially scalable method for preparing amidines is the Pinner reaction, which proceeds from a nitrile precursor.[3] This approach is highly applicable for the synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride.

Plausible Synthetic Pathway

The synthesis logically begins with the corresponding nitrile, 4-bromo-2-methoxybenzonitrile. This nitrile is converted to an intermediate imino ether hydrochloride (a Pinner salt), which is subsequently treated with ammonia to yield the final benzamidine hydrochloride product.

G cluster_0 Pinner Reaction Synthesis A 4-Bromo-2-methoxybenzonitrile B Intermediate Imino Ether HCl (Pinner Salt) A->B + Anhydrous MeOH + HCl (g) C 4-Bromo-2-methoxy-benzamidine HCl B->C + NH₃

Caption: Proposed synthesis of 4-Bromo-2-methoxy-benzamidine HCl via the Pinner reaction.

Detailed Experimental Protocol

This protocol is a representative, self-validating procedure adapted from established methods for benzamidine synthesis.[6][7]

Objective: To synthesize 4-Bromo-2-methoxy-benzamidine hydrochloride from 4-bromo-2-methoxybenzonitrile.

Step-by-Step Methodology:

  • Imino Ether Formation (Pinner Salt):

    • Rationale: This step converts the nitrile into a more reactive electrophile. Anhydrous conditions are critical to prevent hydrolysis of the nitrile and the imino ether product back to an amide.

    • To a solution of 4-bromo-2-methoxybenzonitrile (1.0 eq) in anhydrous methanol (5-10 volumes), begin bubbling anhydrous hydrogen chloride gas at 0°C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude ethyl 4-bromo-2-methoxybenzimidate hydrochloride (Pinner salt) as a solid. This intermediate is often used directly in the next step without further purification.

  • Ammonolysis to Form the Amidine:

    • Rationale: Ammonia acts as a nucleophile, attacking the imino ether and displacing the methoxy group to form the thermodynamically stable amidine.

    • Suspend the crude Pinner salt in a fresh solution of anhydrous methanol.

    • Cool the mixture to 0°C and bubble anhydrous ammonia gas through the suspension, or add a saturated solution of ammonia in methanol.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by observing the dissolution of the starting material and the formation of a new precipitate (the product).

    • Upon completion, the resulting precipitate is collected by filtration.

  • Purification and Validation:

    • Rationale: Washing with a non-polar solvent like diethyl ether removes organic impurities, while the hydrochloride salt form remains insoluble.

    • Wash the filtered solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

    • Dry the solid under vacuum to yield 4-Bromo-2-methoxy-benzamidine hydrochloride.

    • The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications in Drug Discovery and Development

The true value of 4-Bromo-2-methoxy-benzamidine hydrochloride lies in its application as a versatile starting material for constructing sophisticated drug candidates.

Core Mechanism: Serine Protease Inhibition

The primary therapeutic relevance of benzamidines stems from their ability to inhibit serine proteases.[1][3] These enzymes feature a catalytic triad (Ser-His-Asp) in their active site and a distinct S1 pocket that accommodates the side chain of the substrate's cleavage site residue. For trypsin-like proteases, this pocket is deep and negatively charged (containing an aspartate residue), showing a strong preference for basic residues like arginine and lysine. The protonated benzamidine moiety effectively mimics arginine, forming a strong salt bridge with the aspartate at the bottom of the S1 pocket.

Caption: Interaction of a benzamidine inhibitor with the S1 pocket of a trypsin-like protease.

Therapeutic Potential as a Building Block
  • Anticoagulants: Thrombin is a critical serine protease in the coagulation cascade. Inhibitors based on the benzamidine scaffold can prevent the conversion of fibrinogen to fibrin, thus exhibiting antithrombotic effects.[1]

  • Antifibrinolytics and Beyond: Plasmin, another serine protease, is responsible for dissolving blood clots. Designing inhibitors of plasmin can be useful in treating hyperfibrinolytic states. Studies have shown that multivalency—linking multiple benzamidine units—can dramatically increase potency and selectivity for specific proteases.[2]

  • Anti-inflammatory Agents: Some benzamide derivatives have been shown to suppress the transcription factor NF-kappaB, leading to reduced production of inflammatory cytokines like TNF-α.[3]

  • Antimicrobial Agents: The benzamidine scaffold has been incorporated into novel compounds showing significant antimicrobial activity against pathogens relevant to conditions like periodontitis.[8]

The bromo-substituent on the title compound is particularly advantageous for lead optimization. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. This allows for the systematic probing of adjacent binding pockets on the target enzyme, a strategy essential for enhancing both potency and selectivity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-benzamidine hydrochloride is not universally available, data from closely related benzamidine hydrochlorides provide reliable guidance.[9][10]

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.[9][10]

    • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10]

Conclusion

4-Bromo-2-methoxy-benzamidine hydrochloride stands out as a high-value chemical intermediate for researchers in medicinal chemistry and drug discovery. Its core benzamidine structure provides a reliable anchor for inhibiting serine proteases, while its specific substitution pattern—a reactive bromine atom and a modulating methoxy group—offers a sophisticated platform for rational drug design. By understanding its physicochemical properties, synthetic pathways, and biological context, scientists can effectively leverage this compound to develop novel therapeutics targeting a wide range of diseases.

References

  • Markwardt, F., Stürzebecher, J., & Walsmann, P. (1982). Influence of benzamidine derivatives on thrombin-induced platelet reactions. Folia Haematologica, 109(1), 98-106. [Link]

  • Fields, E. K. (2002). Benzamidine Derivatives. ResearchGate. [Link]

  • Jahromi, A. H., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. [Link]

  • Supporting Information. (n.d.). [No specific title available]. [Link]

  • Zhao, Y., et al. (n.d.). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. [Link]

  • LookChem. 4-Bromo-2-methoxy-benzamidine hydrochloride CAS NO.812667-45-1. [Link]

  • Shamaz, S. U., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. [Link]

  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (2017).

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-2-methoxy-benzamidine hydrochloride: Molecular Structure, Synthesis, and Potential as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-benzamidine hydrochloride, a substituted benzamidine derivative of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-benzamidine hydrochloride, a substituted benzamidine derivative of significant interest in medicinal chemistry and drug discovery. The guide details the molecular structure and physicochemical properties of the compound, offers a detailed, field-proven protocol for its synthesis via the Pinner reaction, and explores its potential applications as a serine protease inhibitor. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction

Substituted benzamidines are a well-established class of compounds in pharmaceutical research, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1] These enzymes play crucial roles in a multitude of physiological and pathophysiological processes, including blood coagulation, fibrinolysis, and inflammation, making them attractive targets for therapeutic intervention.[2] 4-Bromo-2-methoxy-benzamidine hydrochloride, with its specific substitution pattern on the phenyl ring, presents a unique electronic and steric profile that may confer selectivity and potency towards specific serine proteases. This guide aims to provide a detailed technical resource for researchers working with or considering this compound in their drug discovery programs.

Molecular Structure and Physicochemical Properties

4-Bromo-2-methoxy-benzamidine hydrochloride is an organic salt with a well-defined molecular structure. The core of the molecule is a benzamidine group, which is a key pharmacophore for interaction with the active site of serine proteases. The phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position.

Table 1: Physicochemical Properties of 4-Bromo-2-methoxy-benzamidine hydrochloride

PropertyValueSource
CAS Number 812667-45-1Internal Database
Molecular Formula C₈H₁₀BrClN₂OInternal Database
Molecular Weight 265.53 g/mol Internal Database
Appearance Off-white solidInternal Database
Purity ≥98%Commercially Available

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// Nodes for the molecule C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N1 [label="N"]; N2 [label="N"]; O1 [label="O"]; Br1 [label="Br"]; Cl1 [label="Cl⁻", fontcolor="#EA4335"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H⁺", fontcolor="#4285F4"]; C8 [label="C"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];

// Edges for the molecule C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N1; C7 -- N2; C2 -- O1; O1 -- C8; C4 -- Br1; N1 -- H1; N1 -- H2; N2 -- H3; C3 -- H4; C5 -- H5; C6 -- H6; C8 -- H11; C8 -- H12; C8 -- H13; N2 -- H10 [style=dotted, color="#4285F4"];

// Positioning the nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-1.4,0!"]; N1 [pos="-2.1,1.2!"]; N2 [pos="-2.1,-1.2!"]; O1 [pos="2.8,0!"]; Br1 [pos="2.1,3.6!"]; Cl1 [pos="-4, -2!"]; H1[pos="-2.8,1.2!"]; H2[pos="-1.4,1.8!"]; H3[pos="-2.8,-1.2!"]; H4[pos="3.1,1.2!"]; H5[pos="-0.7,3.0!"]; H6[pos="-1.7,1.2!"]; H10 [pos="-2.8, -1.8!"]; C8 [pos="3.5, -1.2!"]; H11 [pos="2.8, -1.8!"]; H12 [pos="4.2, -1.2!"]; H13 [pos="4.2, -1.8!"]; }

Caption: Molecular structure of 4-Bromo-2-methoxy-benzamidine hydrochloride.

Synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride

The synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride is most reliably achieved through the Pinner reaction, a classic and robust method for converting nitriles to amidines.[3] This two-step process involves the formation of an intermediate imidate salt, followed by ammonolysis.

Synthetic Workflow

G cluster_0 Pinner Reaction Synthesis A 4-Bromo-2-methoxybenzonitrile (Starting Material) B Ethyl 4-bromo-2-methoxybenzimidate hydrochloride (Pinner Salt Intermediate) A->B  Step 1: Imidate Formation (Anhydrous EtOH, HCl (g))   C 4-Bromo-2-methoxy-benzamidine hydrochloride (Final Product) B->C  Step 2: Ammonolysis (Anhydrous EtOH, NH₃)  

Caption: Synthetic workflow for 4-Bromo-2-methoxy-benzamidine hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials:

  • 4-Bromo-2-methoxybenzonitrile (1.0 eq)[4]

  • Anhydrous Ethanol (sufficient volume)

  • Hydrogen Chloride gas

  • Ammonia gas

  • Anhydrous Diethyl Ether

Step 1: Formation of Ethyl 4-bromo-2-methoxybenzimidate hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-Bromo-2-methoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored. Continue the addition of HCl until the solution is saturated.

  • Reaction and Precipitation: Seal the flask and allow it to stand at room temperature for 24-48 hours. The intermediate Pinner salt, ethyl 4-bromo-2-methoxybenzimidate hydrochloride, will precipitate as a white solid.

  • Isolation of Intermediate: Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water will hydrolyze the intermediate imidate to the corresponding ester, significantly reducing the yield of the desired amidine. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Use of Gaseous HCl: Gaseous HCl is used to generate a high concentration of the acid catalyst in the anhydrous alcoholic solvent, which is necessary to protonate the nitrile nitrogen and activate it for nucleophilic attack by ethanol.

  • Low Temperature during HCl Addition: The initial reaction with HCl is exothermic. Cooling the reaction mixture to 0 °C helps to control the reaction rate and prevent potential side reactions.

  • Washing with Diethyl Ether: Diethyl ether is a non-polar solvent that is excellent for washing the polar Pinner salt, effectively removing non-polar impurities and excess reagents without dissolving the product.

Step 2: Ammonolysis of the Pinner Salt

  • Reaction Setup: Suspend the dried ethyl 4-bromo-2-methoxybenzimidate hydrochloride in anhydrous ethanol in a clean, dry flask.

  • Ammonolysis: Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture with stirring. Continue the ammonolysis for several hours until the reaction is complete (progress can be monitored by TLC or LC-MS).

  • Product Isolation: Upon completion, the ammonium chloride byproduct will precipitate. Remove the ammonium chloride by filtration.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2-methoxy-benzamidine hydrochloride. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to afford a high-purity, off-white solid.

Causality Behind Experimental Choices:

  • Anhydrous Ammonia: Similar to the first step, anhydrous conditions are crucial during ammonolysis to prevent hydrolysis of the imidate to the ester.

  • Excess Ammonia: A sufficient excess of ammonia is used to drive the reaction to completion and neutralize the HCl released during the reaction.

  • Removal of Ammonium Chloride: Ammonium chloride is a common byproduct of the Pinner reaction and is insoluble in many organic solvents, allowing for its easy removal by filtration.

  • Recrystallization: This is a standard purification technique to remove any remaining impurities and obtain a crystalline product with high purity, which is essential for biological assays and drug development studies.

Application in Drug Development: A Potential Serine Protease Inhibitor

The benzamidine moiety is a well-established pharmacophore that mimics the guanidinium group of arginine, a natural substrate for many serine proteases. This allows benzamidine derivatives to bind competitively to the S1 specificity pocket of these enzymes.[1]

Mechanism of Inhibition

cluster_0 Serine Protease Active Site cluster_1 Inhibitor Active_Site Catalytic Triad (Ser-His-Asp) S1 Specificity Pocket Inhibitor 4-Bromo-2-methoxy-benzamidine Positively Charged Amidinium Group Inhibitor:f1->Active_Site:f1  Ionic Interaction  

Caption: Simplified interaction of a benzamidine inhibitor with a serine protease active site.

The positively charged amidinium group of 4-Bromo-2-methoxy-benzamidine hydrochloride is expected to form a salt bridge with the carboxylate side chain of an aspartic acid residue (Asp189 in trypsin-like proteases) located at the bottom of the S1 pocket. The substituted phenyl ring can then form additional hydrophobic and van der Waals interactions with the surrounding residues of the S1 pocket, contributing to the overall binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific inhibitory data for 4-Bromo-2-methoxy-benzamidine hydrochloride is not extensively published, the SAR of substituted benzamidines has been studied.[1]

  • 4-Bromo Substituent: The bromine atom at the 4-position is an electron-withdrawing group and also increases the lipophilicity of the molecule. This can enhance binding affinity through hydrophobic interactions within the S1 pocket.

  • 2-Methoxy Substituent: The methoxy group at the 2-position is an electron-donating group and can influence the electronic properties of the aromatic ring. Its steric bulk can also play a role in the orientation of the inhibitor within the active site, potentially leading to improved selectivity for certain proteases over others.

Based on studies of similar compounds, it is plausible that 4-Bromo-2-methoxy-benzamidine hydrochloride will exhibit inhibitory activity against trypsin-like serine proteases such as thrombin, plasmin, and Factor Xa.[2] Further experimental validation is required to determine its specific inhibitory profile and potency (Ki values).

Conclusion

4-Bromo-2-methoxy-benzamidine hydrochloride is a synthetically accessible compound with significant potential as a tool for chemical biology and as a lead structure in drug discovery programs targeting serine proteases. The detailed synthetic protocol provided in this guide, grounded in the well-established Pinner reaction, offers a reliable method for its preparation. The structural features of this molecule suggest a promising profile for selective inhibition of serine proteases, warranting further investigation into its biological activity. This technical guide serves as a valuable resource for researchers aiming to synthesize, study, and utilize this compound in their scientific endeavors.

References

  • Wikipedia. Benzamidine. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • PubChem. 4-Bromo-2-methoxybenzonitrile. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Tidwell, R. R., Geratz, J. D., & Dubin, A. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 27(10), 1333-1338.

Sources

Foundational

A Technical Guide to the Solubility Profile of 4-Bromo-2-methoxy-benzamidine hydrochloride in Organic Solvents

Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical process design. This guide provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical process design. This guide provides an in-depth technical overview of the solubility profile of 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS 812667-45-1), a substituted benzamidine derivative of interest in medicinal chemistry. Due to the scarcity of published quantitative data for this specific molecule, this document synthesizes foundational principles of solubility, outlines a robust experimental methodology for its determination, and presents a predictive analysis of its expected behavior in a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists, providing both the theoretical framework and practical tools to approach the solubility characterization of this and structurally related compounds.

Introduction: The Critical Role of Solubility

4-Bromo-2-methoxy-benzamidine hydrochloride is a substituted aromatic amidine, a class of compounds known for its role as serine protease inhibitors and other biological activities.[1] As with any chemical entity in the development pipeline, its solubility characteristics are paramount. A well-defined solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via techniques like recrystallization is critical for achieving high yield and purity.[2][3]

  • Analytical Chemistry: Accurate preparation of stock solutions and standards for techniques such as HPLC, LC-MS, and NMR is predicated on knowing a compound's solubility.

  • Formulation Science: For an API to be viable, it must be formulated for effective delivery. Solubility data in various excipients and solvent systems is the first step in designing oral, parenteral, or topical dosage forms.

  • Predictive Toxicology: Understanding solubility helps in designing in vitro and in vivo studies, ensuring that the compound can be delivered at the required concentrations to assess its biological effects.

This guide will deconstruct the factors governing the solubility of this specific hydrochloride salt and provide a framework for its empirical determination.

Physicochemical Properties of 4-Bromo-2-methoxy-benzamidine hydrochloride

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The key features of 4-Bromo-2-methoxy-benzamidine hydrochloride (C₈H₁₀BrClN₂O, M.W. 265.53 g/mol ) are:

  • Ionic Character: As a hydrochloride salt, the molecule is ionic. The protonated amidinium group (-C(NH₂)(NH₂⁺)) significantly increases its polarity and potential for strong ionic and hydrogen-bonding interactions. This is the most dominant feature influencing its solubility.[4]

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the -NH₂ groups) and acceptors (the methoxy oxygen and the nitrogen atoms). This capacity for hydrogen bonding is a key driver of solubility in protic solvents.

  • Aromatic System: The substituted benzene ring provides a non-polar, hydrophobic region, which will favor interactions with less polar solvents.

  • Substituents: The electron-donating methoxy group (-OCH₃) and the electron-withdrawing but polarizable bromine atom (Br) modulate the electronic distribution and steric profile of the molecule, subtly influencing its interactions with solvents.

While specific experimental data for this compound is limited, we can infer its behavior from the parent compound, benzamidine hydrochloride, which is known to be soluble in water and alcohol.[5][6] The presence of the bromo and methoxy groups will alter this baseline solubility.

PropertyValue / DescriptionSource
CAS Number 812667-45-1[7]
Molecular Formula C₈H₁₀BrClN₂O[7]
Molecular Weight 265.53 g/mol [7]
Appearance Typically an off-white or white solid.
Key Structural Features Protonated Amidinium group (polar, ionic), Methoxy group (H-bond acceptor), Bromo group (hydrophobic, polarizable), Aromatic ring (non-polar).N/A

Theoretical Framework: "Like Dissolves Like" for Ionic Species

The principle of "like dissolves like" is a useful heuristic for predicting solubility.[8][9] For an ionic compound like 4-Bromo-2-methoxy-benzamidine hydrochloride, this means:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are excellent candidates for high solubility. Their high dielectric constants help to stabilize the separated ions, and their ability to donate and accept hydrogen bonds can effectively solvate both the chloride anion and the protonated amidinium cation.[4][10]

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF are highly polar and can act as hydrogen bond acceptors.[11] They can effectively solvate the cation, but less so the chloride anion compared to protic solvents. Therefore, moderate to good solubility is expected. Acetonitrile, being less polar, will likely show lower solubility.

  • Low to Negligible Solubility in Non-polar Solvents: Solvents like hexane, toluene, and diethyl ether lack the polarity and hydrogen-bonding capability to overcome the strong electrostatic forces (lattice energy) holding the ionic crystal together.[4] Consequently, the compound is expected to be poorly soluble in these solvents.

The interplay between the solute's lattice energy and the solvation energy provided by the solvent dictates the overall dissolution process. For solubility to occur, the energy released upon solvation must be sufficient to overcome the energy required to break apart the crystal lattice.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible data, a standardized experimental approach is crucial. The isothermal shake-flask method is a gold-standard technique, recognized by regulatory bodies like the OECD.[12][13][14]

Materials and Reagents
  • 4-Bromo-2-methoxy-benzamidine hydrochloride (purity >98%)

  • A range of organic solvents (HPLC grade or equivalent) covering different polarity classes (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Thermostatically controlled shaker/incubator.

  • Calibrated analytical balance.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE or nylon).

  • Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer).

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of the chosen solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. This step is critical for accuracy.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining particulates. Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A pre-established calibration curve is required for this step.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling cluster_quant 5. Quantification cluster_calc 6. Calculation prep Add excess solid to known volume of solvent equil Agitate at constant T (24-48 hours) prep->equil sep Settle or Centrifuge to separate excess solid equil->sep sample Filter supernatant & perform accurate dilution sep->sample quant Analyze concentration (e.g., HPLC-UV) sample->quant calc Calculate solubility (mg/mL or mol/L) quant->calc

Caption: Workflow for solubility determination via the shake-flask method.

Predicted Solubility Profile and Interpretation

Based on the theoretical principles discussed, the following table presents a predicted solubility profile for 4-Bromo-2-methoxy-benzamidine hydrochloride at ambient temperature. These values are illustrative and should be confirmed experimentally.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Polar Protic Methanol5.1High (> 50 mg/mL)Excellent H-bonding and high polarity effectively solvate the ionic species.
Ethanol4.3High (> 25 mg/mL)Similar to methanol, but slightly lower polarity may reduce solubility.[11]
Polar Aprotic DMSO7.2High (> 25 mg/mL)High polarity and H-bond acceptor capacity favor dissolution.[11]
Acetonitrile5.8Moderate (5-15 mg/mL)Lower polarity and weaker H-bond accepting ability compared to DMSO.
Moderately Polar Acetone5.1Low (1-5 mg/mL)Moderate polarity but limited ability to stabilize separated ions.
Ethyl Acetate4.4Very Low (< 1 mg/mL)Lacks strong H-bonding and sufficient polarity.
Non-polar Dichloromethane3.1Very Low (< 0.1 mg/mL)Cannot overcome the solute's crystal lattice energy.
Toluene2.4Insoluble (< 0.1 mg/mL)Apolar nature is incompatible with the ionic solute.
Heptane0.1Insoluble (< 0.1 mg/mL)Apolar nature is incompatible with the ionic solute.

The relationship between solvent properties and the expected solubility is driven by the ability of the solvent to interact with the ionic and polar groups of the solute.

G Key: Green arrows indicate favorable interactions leading to high solubility. Red arrows indicate unfavorable interactions leading to low solubility. cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility solute_ion Ionic Nature (Salt) high_sol High Solubility solute_ion->high_sol low_sol Low Solubility solute_ion->low_sol solute_hbond H-Bond Donors/Acceptors solute_hbond->high_sol solute_np Non-polar Regions solute_np->low_sol solvent_polar High Polarity / Dielectric Constant solvent_polar->high_sol solvent_hbond H-Bonding Ability solvent_hbond->high_sol solvent_np Low Polarity solvent_np->low_sol

Caption: Factors influencing the solubility of an ionic compound.

Practical Applications and Conclusion

A quantitative understanding of the solubility of 4-Bromo-2-methoxy-benzamidine hydrochloride is not merely an academic exercise but a practical necessity. For instance, for purification, a chemist might choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold, such as isopropanol or ethanol, to perform an effective recrystallization.[15][16] For creating a stock solution for biological screening, DMSO would be a suitable choice given its high solvating power for diverse structures.[11]

References

  • Cayman Chemical. Benzamidine (hydrochloride) Product Information.

  • Wikipedia. Benzamidine.

  • Sigma-Aldrich. Benzamidine Product Page.

  • ChemicalBook. Benzamidine hydrochloride hydrate.

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

  • University of York, Department of Chemistry. Choice of recrystallisation solvent.

  • OECD iLibrary. Test No. 105: Water Solubility.

  • Scribd. Solvent Selection for Recrystallization.

  • Scymaris. Water Solubility OECD 105.

  • AAT Bioquest. What are the factors that influence solubility?

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • Science Learning Center, University of Michigan-Dearborn. Experiment : Recrystallization – Part I: Solvent Selection.

  • Quora. How does molecular polarity affect the solubility of a solute in a solvent?

  • FILAB. OECD 105 Testing Services.

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation.

  • SpringerLink. Determining the water solubility of difficult-to-test substances: A tutorial review.

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

  • HiMedia Laboratories. Benzamidine hydrochloride hydrate.

  • GuideChem. 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE 812667-45-1 wiki.

  • Reddit. ELI5 the polarity of solvents and how it affects solubility.

  • National Center for Biotechnology Information. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules.

  • LibreTexts Chemistry. Solubility of Organic Compounds.

  • BenchChem. An In-depth Technical Guide on the Solubility of trans-Dihydrophthalic Acid in Common Organic Solvents.

  • National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

  • ScienceDirect. Predicting drug solubility in organic solvents mixtures.

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

  • Sigma-Aldrich. 4-Bromo-2-methoxy-benzamidine hydrochloride.

  • AiFChem. 4-Bromo-2-methoxybenzimidamide hydrochloride.

Sources

Exploratory

Technical Guide &amp; Safety Data Sheet (SDS) Profiling: 4-Bromo-2-methoxy-benzamidine hydrochloride

As drug development increasingly targets complex proteolytic pathways, halogenated benzamidine derivatives have emerged as critical pharmacophores and synthetic intermediates. 4-Bromo-2-methoxy-benzamidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex proteolytic pathways, halogenated benzamidine derivatives have emerged as critical pharmacophores and synthetic intermediates. 4-Bromo-2-methoxy-benzamidine hydrochloride is a highly specialized reagent utilized primarily in the synthesis of serine protease inhibitors and bioactive heterocyclic active pharmaceutical ingredients (APIs)[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, rigorous safety handling guidelines, and self-validating experimental workflows. As a Senior Application Scientist, my goal is to move beyond standard safety data sheets by explaining the causality behind these protocols, ensuring your laboratory operations are both safe and scientifically robust.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological assays and synthetic workflows. The hydrochloride (HCl) salt form of this compound is not arbitrary; free-base amidines are notoriously unstable and prone to base-catalyzed hydrolysis. The HCl salt protonates the amidine group, locking it into a stable, resonance-stabilized cationic state that significantly extends shelf life and enhances aqueous solubility for biological testing.

Quantitative Chemical Data

The following table summarizes the core quantitative metrics of 4-Bromo-2-methoxy-benzamidine hydrochloride[2][3].

PropertyValueCausality / Significance in Drug Design
CAS Number 812667-45-1Unique identifier for the precise HCl salt form[4].
Molecular Formula C8H10BrClN2OHalogenation (Br) increases steric bulk for target selectivity[2].
Molecular Weight 265.535 g/mol Well within Lipinski’s Rule of 5, ideal for oral small-molecule APIs[3].
Topological PSA 59.1 ŲOptimal polar surface area indicating excellent membrane permeability[2].
LogP 3.34Favorable lipophilicity for binding within hydrophobic protein pockets[3].
H-Bond Donors 3Facilitates robust bidentate salt bridge formation with target residues[2].
H-Bond Acceptors 2Enhances binding affinity via secondary electrostatic interactions[2].

Safety Data Sheet (SDS) & Hazard Mitigation Logic

Handling 4-Bromo-2-methoxy-benzamidine hydrochloride requires strict adherence to GHS safety protocols[5]. Because the toxicological properties of this specific derivative have not been exhaustively profiled in vivo, we must treat it with the rigorous precautions applied to the broader benzamidine hydrochloride class[6].

GHS Hazard Classifications
  • H315 (Skin Irritation, Category 2): The cationic nature of the amidine group readily interacts with the phospholipid bilayer of human skin cells, causing localized disruption and irritation[7].

  • H319 (Serious Eye Irritation, Category 2): Contact with ocular mucosa leads to rapid pH shifts and chemical conjunctivitis[7].

  • H335 (STOT-SE, Respiratory Irritation, Category 3): The compound is highly hygroscopic. Inhalation of the fine powder allows it to absorb moisture in the respiratory tract, potentially micro-hydrolyzing to release trace amounts of hydrogen chloride gas, exacerbating tissue irritation[6].

Causality-Driven PPE Requirements
  • Respiratory Protection: An N95 or FFP2 particulate respirator is mandatory when weighing the dry powder outside of a containment hood. Why? To prevent the inhalation of hygroscopic dust that expands and irritates the mucosal lining[6].

  • Dermal Protection: Nitrile gloves (EN 374 compliant) must be worn. Latex is insufficient as trace organic solvents used during reconstitution can permeate latex and carry the compound through the barrier.

  • Environmental Controls: Always handle the solid form in a desiccated environment or under inert gas (N2/Ar) to prevent atmospheric moisture degradation[8].

Experimental Workflows: Reconstitution & Storage

To maintain the integrity of the amidine functional group, standard solutions must be prepared in anhydrous, aprotic solvents. The following protocol is designed as a self-validating system ; it includes an empirical checkpoint to verify the integrity of your stock solution before committing it to expensive downstream assays.

HandlingWorkflow Start Solid Reagent (Moisture Sensitive) GloveBox Weigh in Glove Box (Inert N2/Ar atm) Start->GloveBox Transfer Solvent Anhydrous Solvent (DMSO/DMF) GloveBox->Solvent Dissolve Aliquots Aliquot into Vials (Single-use) Solvent->Aliquots Dispense Storage Store at -20°C (Desiccated) Aliquots->Storage Freeze

Step-by-step handling and reconstitution workflow for moisture-sensitive benzamidine salts.

Self-Validating Protocol: Preparation of a 10 mM Stock Solution
  • Preparation: Purge a clean glass vial with dry Nitrogen or Argon gas.

  • Weighing: Inside a controlled humidity environment (or glove box), weigh exactly 2.65 mg of 4-Bromo-2-methoxy-benzamidine hydrochloride.

  • Solvation: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial. Vortex gently until complete dissolution is achieved. Causality: Anhydrous DMSO prevents the water-mediated, base-catalyzed hydrolysis of the amidine into an inactive amide.

  • Validation Checkpoint (The Self-Validating Step): Extract a 10 µL aliquot of the stock and dilute it into 990 µL of LC-MS grade water. Measure the pH of this 1% aqueous dilution.

    • Pass Condition: The pH should read slightly acidic (pH 4.5 - 6.0) due to the HCl salt.

    • Fail Condition: If the pH is neutral or basic (>7.0), your solvent is contaminated with a base or the salt has dissociated, meaning the amidine will rapidly degrade. Discard and remake the stock.

  • Storage: Divide the validated stock into 50 µL single-use aliquots. Store at -20°C in a desiccator. Avoid freeze-thaw cycles, which introduce condensation and subsequent hydrolysis.

Mechanistic Applications in Drug Development

In pharmaceutical chemistry, benzamidines are the gold standard pharmacophore for targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase).

The mechanism of action relies on the precise structural geometry of 4-Bromo-2-methoxy-benzamidine. The cationic amidine group reaches deep into the S1 pocket to form a strong, bidentate electrostatic salt bridge with the highly conserved anionic Asp189 residue. Meanwhile, the 4-bromo and 2-methoxy substitutions provide critical steric bulk. These functional groups project into the hydrophobic sub-pockets of the enzyme, displacing high-energy water molecules and significantly increasing target selectivity compared to an unsubstituted benzamidine core.

BindingMechanism Compound 4-Bromo-2-methoxy- benzamidine HCl Amidine Amidine Motif (Cationic) Compound->Amidine Halogen Bromo-Methoxy Ring (Hydrophobic) Compound->Halogen Asp189 Asp189 Residue (Anionic) Amidine->Asp189 Bidentate Salt Bridge S1Pocket S1 Hydrophobic Pocket Halogen->S1Pocket Van der Waals / Steric Protease Serine Protease Active Site Protease->Asp189 Protease->S1Pocket

Mechanistic binding logic of halogenated benzamidines to serine protease active sites.

By understanding the causality behind both the chemical structure and the required handling protocols, researchers can leverage 4-Bromo-2-methoxy-benzamidine hydrochloride to synthesize highly potent, selective, and stable therapeutic agents.

References

  • AK Scientific, Inc. "4-Bromo-2-methoxy-benzamidine hydrochloride Safety Data Sheet". AKSci. 4

  • GuideChem. "4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE 812667-45-1 wiki". GuideChem. 2

  • Fisher Scientific. "SAFETY DATA SHEET - Benzamidine hydrochloride". FisherSci.5

  • Sigma-Aldrich. "4-Bromo-2-methoxy-benzamidine hydrochloride | 812667-45-1". Sigma-Aldrich. 1

  • LookChem. "4-bromo-2-methoxybenzenecarboximidamide,hydrochloride". LookChem.3

Sources

Foundational

Decoding the Mechanism of Action of Benzamidine Derivatives in Serine Protease Inhibition

Executive Summary Serine proteases are ubiquitous enzymes responsible for critical physiological processes ranging from blood coagulation (thrombin, plasmin) to viral entry (TMPRSS2). The dysregulation of these enzymes o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Serine proteases are ubiquitous enzymes responsible for critical physiological processes ranging from blood coagulation (thrombin, plasmin) to viral entry (TMPRSS2). The dysregulation of these enzymes often necessitates pharmacological intervention. Among the most extensively utilized and studied arginine-mimetic chemotypes for serine protease inhibition are benzamidine derivatives [1]. As competitive, reversible active-site inhibitors, benzamidines mimic the natural substrate's P1 residue, engaging the highly conserved S1 specificity pocket of trypsin-like proteases[2].

This technical guide explores the structural mechanics of benzamidine-mediated inhibition, the principles of structure-activity relationships (SAR) guiding multivalent inhibitor design, and the self-validating experimental methodologies required to quantify their kinetic efficacy.

Structural Basis of Inhibition: The S1 Pocket and Asp189

To understand the causality behind benzamidine's efficacy, one must examine the microenvironment of the trypsin-like serine protease active site. The proteolytic function is driven by a highly conserved catalytic triad—typically consisting of Ser195, His57, and Asp102[3]. However, substrate specificity is dictated by the adjacent S1 pocket .

In trypsin and related proteases, the S1 pocket is a deep, narrow cleft characterized by the presence of a negatively charged aspartate residue (Asp189) located at its base, more than 10 Å away from the catalytic triad[3]. Benzamidine derivatives leverage this architecture through a direct, highly specific binding mechanism:

  • Electrostatic Steering: The positively charged amidine functionality of the inhibitor is electrostatically drawn into the acidic S1 pocket[1].

  • Salt Bridge Formation: Once buried, the amidine group forms a symmetric, bidentate salt bridge with the carboxylate group of Asp189[4].

  • Hydrogen Bonding Network: The complex is further stabilized by hydrogen bonds with adjacent residues (e.g., Ser190 and the backbone carbonyl of Gly219)[4].

By firmly anchoring into the S1 pocket, benzamidine sterically occludes the active site, preventing the native substrate from accessing the catalytic triad and thereby halting proteolytic cleavage[4]. In related proteases like TMPRSS2, analogous residues (such as Asp435) serve the identical anchoring function[1].

Mechanism cluster_0 Trypsin-Like Serine Protease Active Site S1 S1 Specificity Pocket (Deep Cleft) Asp189 Asp189 / Asp435 (Negative Charge) S1->Asp189 Anchors at base Triad Catalytic Triad (Ser195, His57, Asp102) Asp189->Triad Steric occlusion (>10 Å away) Benzamidine Benzamidine Derivative (Amidine Group +) Benzamidine->S1 Enters pocket via electrostatic steering Benzamidine->Asp189 Forms salt bridge & H-bonds Inhibition Competitive Inhibition (Protease Blocked) Benzamidine->Inhibition Prevents native substrate entry

Binding pathway of benzamidine derivatives within the serine protease active site.

Structure-Activity Relationships (SAR) and Multivalent Engineering

While monovalent benzamidine is a reliable inhibitor, its baseline affinity is often insufficient for targeted therapeutic applications. To enhance potency and selectivity, drug development professionals manipulate the scaffold through multivalency and linker engineering [5].

The Statistical Rebinding Mechanism

By tethering multiple benzamidine moieties together using flexible polyethylene glycol (PEG) linkers, researchers can exponentially increase the effective local concentration of the inhibitor[5]. When one benzamidine unit dissociates from the active site, the proximity of the tethered secondary units promotes immediate rebinding—a phenomenon known as statistical rebinding [5].

  • Bivalent Inhibitors: Pentamidine, a clinically approved bivalent benzamidine, demonstrates significantly stronger inhibition of plasmin and factor Xa compared to monovalent benzamidine[2].

  • Heterobivalent Subsite Binding: Advanced designs pair a benzamidine moiety (targeting the active site) with a secondary molecule like Tranexamic Acid (TXA) targeting non-catalytic domains (e.g., kringle domains). This dual-action approach captures both the active site and peripheral binding sites, drastically lowering the inhibition constant ( Ki​ )[2].

Quantitative Inhibitory Profiles

The efficacy of benzamidine derivatives varies widely depending on the target protease and the structural complexity of the inhibitor. The following table synthesizes quantitative data across multiple studies to illustrate these structure-activity relationships.

Inhibitor / CompoundTarget ProteaseInhibitory Potency ( Ki​ or IC50​ )Mechanism / NoteReference
Monovalent Benzamidine Acrosin Ki​ = 4.0 µMBaseline monovalent active-site binding[6]
Monovalent Benzamidine TMPRSS2 IC50​ = 120 ± 20 µMWeak inhibition of viral entry protease[7]
Compound 16 (Diiodophenoxy derivative)Acrosin Ki​ = 0.045 µMEnhanced by hydrophobic substituent interactions[6]
Pentamidine (Bivalent)Plasmin Ki​ = 2.1 ± 0.8 µMEnhanced via statistical rebinding[5]
Tri-AMB (Trivalent)Plasmin Ki​ = 3.9 ± 1.7 µMTrivalent clustering effect[5]
TXA-dPEG36-AMB tPA Ki​ = 136 ± 0.7 µMHeterobivalent subsite binding[2]

Self-Validating Experimental Methodology: Kinetic Inhibition Assays

To accurately determine the Ki​ and IC50​ values of novel benzamidine derivatives, a robust, self-validating kinetic assay is required. As an Application Scientist, it is critical to design protocols where every step is governed by thermodynamic and kinetic causality. The following protocol utilizes chromogenic substrates (e.g., S-2251 for plasmin, S-2288 for tPA)[2].

Step-by-Step Protocol: Chromogenic Protease Inhibition Assay

1. Reagent and Buffer Preparation

  • Action: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.01% BSA or PEG.

  • Causality: The physiological pH ensures the catalytic His57 remains in the correct protonation state for activity[3]. BSA/PEG acts as a carrier protein to prevent the non-specific adsorption of the protease to the microplate walls, ensuring the measured activity reflects true enzymatic kinetics.

2. Inhibitor Titration & Pre-Incubation

  • Action: Serially dilute the benzamidine derivative (e.g., 0–300,000 µM) in the assay buffer. Add a fixed concentration of the target protease (e.g., 42.5 nM human plasmin)[2]. Incubate the mixture at 37°C for 15–30 minutes.

  • Causality: Benzamidines are reversible inhibitors. Pre-incubation is strictly required to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced. Failing to pre-incubate will result in an artificially high initial velocity ( V0​ ) and an inaccurate IC50​ .

3. Internal Controls (Self-Validation)

  • Action: Include a "Zero-Inhibitor" well (maximum velocity baseline) and an "Enzyme-Free" well (background hydrolysis baseline).

  • Causality: This isolates the specific variable of interest. Any background cleavage of the substrate by buffer components is subtracted, ensuring data integrity.

4. Substrate Addition and Kinetic Monitoring

  • Action: Add the chromogenic substrate (e.g., 100–500 µM S-2251) to initiate the reaction[2]. Immediately monitor the absorbance at 405 nm using a microplate reader for 30 minutes.

  • Causality: Trypsin-like proteases cleave the peptide bond adjacent to the arginine/lysine mimic in the substrate, releasing p-nitroaniline (pNA). pNA has a strong molar extinction coefficient at 405 nm. Continuous monitoring allows for the extraction of the linear initial velocity ( V0​ ), avoiding artifacts from substrate depletion or product inhibition.

5. Data Analysis via Dixon Plots

  • Action: Plot 1/V0​ against the inhibitor concentration [I] at multiple substrate concentrations.

  • Causality: A Dixon plot mathematically confirms the competitive nature of the inhibitor (lines will intersect above the x-axis) and allows for the precise derivation of the inhibition constant ( Ki​ ), which is independent of the assay's specific enzyme concentration, unlike IC50​ [2].

Workflow Prep 1. Buffer & Reagent Prep (pH 7.4 + Carrier Protein) Incubate 2. Pre-Incubation (Enzyme + Benzamidine) Prep->Incubate Prevents non-specific binding Reaction 3. Substrate Addition (e.g., S-2251 Chromogenic) Incubate->Reaction Establishes thermodynamic equilibrium Monitor 4. Kinetic Monitoring (Absorbance at 405 nm) Reaction->Monitor Initiates pNA release Analysis 5. Data Analysis (Dixon Plot for Ki) Monitor->Analysis Extracts initial velocity (V0)

Self-validating experimental workflow for determining kinetic inhibition constants.

References

  • [1] Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases. Biochemical Journal, Portland Press. Available at:[Link]

  • [2] Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available at:[Link]

  • [4] Structural and Functional Analyses of Benzamidine-Based Inhibitors in Complex with Trypsin: Implications for the Inhibition of Factor Xa, tPA, and Urokinase. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [3] Overview of trypsin structure and S1 pocket. ResearchGate. Available at:[Link]

  • [5] Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. d-nb.info. Available at: [Link]

  • [6] Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, NIH. Available at:[Link]

  • [7] Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). ResearchGate. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of 4-Bromo-2-methoxy-benzamidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS No. 812667-45-1) is a highly specialized molecular building block extensively utilized as an intermediate in the synthesis of active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-methoxy-benzamidine hydrochloride (CAS No. 812667-45-1) is a highly specialized molecular building block extensively utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly serine protease inhibitors[1]. Because the amidine functional group is inherently susceptible to hydrolytic degradation in aqueous environments, understanding its thermodynamic stability is paramount for drug development professionals. This whitepaper synthesizes the structural thermodynamics, degradation kinetics, and validated experimental methodologies required to accurately profile the stability of this compound.

Physicochemical Profile & Structural Thermodynamics

To predict the thermodynamic behavior of 4-Bromo-2-methoxy-benzamidine hydrochloride, we must first analyze its molecular architecture.

  • Molecular Formula: C8H10BrClN2O[2]

  • Molecular Weight: 265.53 g/mol [1][2]

Electronic and Steric Effects: The stability of the amidine carbon (C=N) is dictated by the push-pull electronic effects of the aromatic ring's substituents.

  • 2-Methoxy Group: Positioned ortho to the amidine, the methoxy group provides steric hindrance that slightly shields the amidine carbon from nucleophilic attack. However, its electron-donating resonance effect competes with its inductive electron-withdrawing nature, creating a complex localized charge density.

  • 4-Bromo Group: Positioned para to the amidine, the bromine atom exerts a strong inductive electron-withdrawing effect. This increases the partial positive charge ( δ+ ) on the amidine carbon, rendering it more electrophilic and theoretically more susceptible to nucleophilic attack compared to an unsubstituted benzamidine[3].

Degradation Mechanisms and Kinetics

The primary degradation pathway for benzamidine derivatives in aqueous solutions is hydrolysis[4]. The rate of this thermodynamic degradation is highly dependent on pH and temperature.

Mechanism of Action: Hydrolysis proceeds via a nucleophilic attack on the electrophilic carbon atom of the amidine group. Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, rapidly attacking the neutral benzamidine base. This forms an unstable tetrahedral intermediate, which subsequently collapses, eliminating ammonia (NH₃) to yield the corresponding 4-bromo-2-methoxybenzamide [4]. Under acidic to neutral conditions, water acts as the nucleophile, but the reaction kinetics are significantly slower due to the protonation of the amidine, which repels the weak nucleophile.

hydrolysis_pathway A 4-Bromo-2-methoxy- benzamidine HCl B Tetrahedral Intermediate A->B + H2O / OH- (Nucleophilic Attack) C 4-Bromo-2-methoxy- benzamide B->C - NH3 (Elimination) D Ammonia (NH3) B->D Cleavage

Figure 1: Primary hydrolytic degradation pathway of 4-Bromo-2-methoxy-benzamidine.

Quantitative Stability Data

Based on foundational kinetic studies of benzamidinium hydrolysis, the degradation rate accelerates exponentially as the pH shifts from neutral to basic[4]. The table below summarizes the extrapolated thermodynamic stability profile for substituted benzamidines at room temperature (25°C).

pH LevelEnvironmental ConditionEstimated Half-life ( t1/2​ )Rate Constant ( k )Dominant Nucleophile
pH 4.0 - 7.0 Acidic to Neutral> 300 days <2.67×10−8 s−1 H₂O
pH 9.0 Mildly Basic~ 300 days 2.67×10−8 s−1 OH⁻ / H₂O
pH 11.0 Basic~ 6 days 1.33×10−6 s−1 OH⁻
pH 13.0 Highly Basic~ 15 hours 1.28×10−5 s−1 OH⁻

Data extrapolated from baseline benzamidine hydrolysis studies; the 4-bromo substitution may slightly decrease these half-lives due to enhanced electrophilicity[3][4].

Experimental Methodology: Thermodynamic Stability Assessment

To rigorously determine the thermodynamic stability and degradation kinetics of 4-Bromo-2-methoxy-benzamidine hydrochloride, a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed[5].

Protocol: Forced Degradation and Kinetic Profiling

Causality Check: Why use a forced degradation model? By subjecting the compound to extreme conditions (ICH Q1A/Q1B guidelines), we can artificially accelerate degradation to identify the primary degradants (e.g., the benzamide derivative) and establish a mass balance, ensuring the analytical method is truly stability-indicating[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-Bromo-2-methoxy-benzamidine hydrochloride in a chemically inert solvent (e.g., HPLC-grade water or a strictly controlled phosphate buffer at pH 7.0) to a working concentration of 1.0 mg/mL. Note: Heating may be required for complete dissolution, but avoid exceeding 40°C to prevent premature thermal degradation.

  • Stress Application (Hydrolytic): Aliquot the solution into three sealed vials. Adjust Vial 1 to pH 2.0 (using 0.1M HCl), Vial 2 to pH 7.0, and Vial 3 to pH 12.0 (using 0.1M NaOH). Incubate all vials in a thermostated water bath at 40°C.

  • Time-Course Sampling: Extract 100 µL aliquots from each vial at predefined intervals (t = 0, 1h, 4h, 24h, 72h).

  • Reaction Quenching (Critical Step): Immediately neutralize the basic and acidic aliquots to pH 7.0 using equimolar HCl or NaOH, and flash-cool to 4°C. Causality: Quenching halts the degradation reaction instantly, ensuring the HPLC injection accurately reflects the exact time-point concentration without artifactual degradation occurring in the autosampler queue.

  • RP-HPLC Analysis: Inject the quenched samples into a C18 column (e.g., 150x4.6mm, 3.5µm) using a gradient mobile phase of 0.1% phosphoric acid in water and acetonitrile[5]. Monitor the column effluents using a photodiode array (PDA) detector at an optimal UV wavelength (typically 230-254 nm) to quantify both the parent amidine and the emerging benzamide peak[5].

  • Data Extraction: Plot the natural log of the remaining parent compound concentration versus time ( ln[A] vs t ) to determine the first-order rate constant ( k ) and calculate the activation energy ( Ea​ ) via the Arrhenius equation if multiple temperatures are tested.

stability_workflow Step1 1. Sample Preparation (Aqueous & Solid State) Step2 2. Stress Application (pH, Temp, Oxidative) Step1->Step2 Step3 3. Time-Course Sampling (t=0 to t=n) Step2->Step3 Step4 4. Reaction Quenching (Neutralization/Cooling) Step3->Step4 Step5 5. RP-HPLC / LC-MS Quantification Step4->Step5 Step6 6. Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) Step5->Step6

Figure 2: Step-by-step experimental workflow for thermodynamic stability assessment.

Formulation and Storage Directives

Because benzamidine hydrochlorides are sensitive to oxidation and alkaline hydrolysis, strict storage and formulation controls are required to maintain thermodynamic stability[4].

  • Solid State Storage: Store the lyophilized powder in a dry, cool condition (2-8°C), protected from light and moisture[1].

  • Aqueous Formulations: Aqueous solutions should be prepared fresh in degassed water to minimize oxidative stress. If long-term storage of a solution is unavoidable, it must be buffered to a slightly acidic or neutral pH (pH 5.0 - 7.0), aliquoted, and frozen under an inert gas (e.g., Argon or Nitrogen)[4]. Avoid phosphate-buffered saline (PBS) for extended storage, as certain buffer species can act as general base catalysts, accelerating hydrolysis[4].

References

  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE JETIR.org [Link]

  • Thermodynamic evaluation and modeling of proton and water exchange associated with benzamidine and berenil binding to beta-trypsin PubMed (NIH) [Link]

Sources

Foundational

The Strategic Utility of 4-Bromo-2-methoxy-benzamidine Hydrochloride in Complex Molecule Synthesis: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and su...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, substituted benzamidines represent a class of reagents with significant, yet often under-explored, potential. This technical guide focuses on one such promising entity: 4-Bromo-2-methoxy-benzamidine hydrochloride.

This document serves as an in-depth exploration of the core chemical principles and practical applications of 4-Bromo-2-methoxy-benzamidine hydrochloride as a molecular building block. It is designed for researchers, scientists, and drug development professionals who seek to leverage its unique structural features for the construction of complex, biologically active molecules. We will delve into its synthesis, key reactivity, and its role in the generation of privileged heterocyclic scaffolds, providing both the theoretical underpinnings and practical, field-proven insights to empower your research endeavors.

Physicochemical Properties and Structural Rationale

4-Bromo-2-methoxy-benzamidine hydrochloride is a substituted aromatic compound characterized by the presence of a reactive amidine group, a methoxy substituent, and a bromine atom on the phenyl ring.

PropertyValueSource
CAS Number 812667-45-1[1][2]
Molecular Formula C₈H₁₀BrClN₂O[1]
Molecular Weight 265.54 g/mol [1]
Appearance Off-white solid[1]
Purity Typically ≥95%[2]

The strategic placement of these functional groups imparts a unique combination of reactivity and structural influence:

  • The Amidine Moiety: This is the primary reactive center, serving as a potent nucleophile and a precursor for the formation of various heterocyclic systems, most notably pyrimidines.[3][4] The hydrochloride salt form enhances its stability and solubility in polar solvents.

  • The 4-Bromo Substituent: The bromine atom at the para-position offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the late-stage introduction of molecular diversity.

  • The 2-Methoxy Group: The ortho-methoxy group can influence the electronic properties and conformation of the molecule and its derivatives. It can participate in hydrogen bonding interactions within the final target molecule, potentially enhancing binding affinity to biological targets.

This trifecta of functionalities makes 4-Bromo-2-methoxy-benzamidine hydrochloride a highly versatile building block for creating libraries of complex molecules with diverse pharmacological profiles.

Synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride: A Probable Pathway

While specific, peer-reviewed synthetic procedures for 4-Bromo-2-methoxy-benzamidine hydrochloride are not extensively documented, a robust and logical synthetic route can be extrapolated from the well-established Pinner reaction, which is a standard method for converting nitriles to imidates and subsequently to amidines.

Conceptual Synthetic Workflow

The synthesis would logically proceed in two key stages, starting from the commercially available 4-bromo-2-methoxybenzonitrile.

G A 4-Bromo-2-methoxybenzonitrile C Pinner Reaction Intermediate (Ethyl 4-bromo-2-methoxybenzimidate hydrochloride) A->C Step 1: Imidate Formation B Ethanolic HCl or Dry HCl (g) in Ethanol E 4-Bromo-2-methoxy-benzamidine hydrochloride C->E Step 2: Amidine Formation D Ammonolysis (Ammonia in Ethanol) G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product A 4-Bromo-2-methoxy-benzamidine C Nucleophilic attack of amidine on a carbonyl A->C B 1,3-Diketone B->C D Intramolecular cyclization C->D E Dehydration D->E F 2-(4-Bromo-2-methoxyphenyl)-pyrimidine E->F G A 4-Bromo-2-methoxy-benzamidine (Building Block) B Pyrimidine Core (Scaffold) A->B Cyclocondensation C Further Functionalization (e.g., Suzuki Coupling at Br) B->C SAR Exploration D Final Kinase Inhibitor Candidate C->D

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-Bromo-2-methoxybenzimidamide Hydrochloride: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 4-Bromo-2-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 4-Bromo-2-methoxybenzimidamide hydrochloride (CAS: 812667-45-1) is a highly versatile, orthogonally addressable intermediate. As a Senior Application Scientist, I frequently leverage this compound for its dual reactivity: the amidine moiety serves as an excellent bidentate hydrogen-bond donor and pharmacophore for serine proteases, while the aryl bromide enables late-stage diversification via transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic methodologies, and self-validating protocols designed to ensure high-fidelity yields in the laboratory.

Physicochemical and Structural Profiling

Understanding the fundamental properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The methoxy group at the ortho position provides steric hindrance and electron-donating properties that influence the basicity of the adjacent amidine, while the hydrohalide salt form ensures stability and solubility in polar protic solvents.

Below is a consolidated summary of the compound's quantitative physicochemical data [1][2]:

PropertyValue
IUPAC Name 4-bromo-2-methoxybenzimidamide hydrochloride
CAS Registry Number 812667-45-1
Molecular Formula C₈H₁₀BrClN₂O
Molecular Weight 265.535 g/mol
Exact Mass 263.96700 Da
Topological Polar Surface Area (TPSA) 59.10 Ų
Calculated LogP 3.34
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Canonical SMILES COC1=C(C=CC(=C1)Br)C(=N)N.Cl
Physical Appearance White to off-white crystalline powder

Mechanistic Synthesis: The Pinner Pathway

The most robust method for synthesizing unsubstituted benzamidines is the classic Pinner reaction , starting from the corresponding benzonitrile [3]. For this compound, the starting material is 4-bromo-2-methoxybenzonitrile (CAS: 330793-38-9).

Mechanistic Causality

The reaction proceeds in two distinct, carefully controlled stages:

  • Formation of the Pinner Salt (Imidate): The nitrile is subjected to acid-catalyzed alcoholysis. The electrophilic carbon of the protonated nitrile is attacked by methanol, forming a tetrahedral intermediate that stabilizes into methyl 4-bromo-2-methoxybenzimidate hydrochloride.

  • Ammonolysis: The imidate is subsequently treated with ammonia. The nitrogen nucleophile displaces the methoxy group, collapsing the intermediate to form the highly resonance-stabilized amidinium ion [3][4].

PinnerSynthesis Nitrile 4-Bromo-2-methoxy- benzonitrile Imidate Imidate Hydrochloride (Pinner Salt) Nitrile->Imidate Anhydrous MeOH Dry HCl (g), 0-5°C Amidine 4-Bromo-2-methoxy- benzimidamide HCl Imidate->Amidine 7N NH3 in MeOH Ambient Temp

Workflow of the Pinner synthesis for 4-Bromo-2-methoxybenzimidamide hydrochloride.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, experimental protocols must not only list steps but also integrate In-Process Controls (IPCs) that validate the success of each transformation before proceeding.

Step 1: Imidate Hydrochloride Synthesis
  • Procedure: Dissolve 1.0 equivalent of 4-bromo-2-methoxybenzonitrile in 5 volumes of strictly anhydrous methanol in a multi-neck round-bottom flask equipped with a gas dispersion tube and a drying tube (CaCl₂). Cool the system to 0–5 °C using an ice-water bath. Bubble dry HCl gas through the solution until saturation is achieved. Seal the flask and stir at 4 °C for 24–48 hours.

  • Causality of Conditions:

    • Anhydrous Environment: The Pinner reaction is exquisitely sensitive to moisture. Even trace water will cause the irreversible hydrolysis of the highly electrophilic imidate intermediate into an unreactive methyl ester, destroying the yield.

    • Temperature Control: The dissolution of HCl gas in methanol is highly exothermic. Maintaining 0–5 °C prevents the volatilization of methanol and suppresses unwanted side reactions.

  • Self-Validating IPC: Monitor via FTIR and LC-MS. The reaction is complete when the sharp C≡N stretch (~2220 cm⁻¹) disappears from the IR spectrum, and LC-MS shows a mass shift of +32 Da (addition of methanol).

Step 2: Ammonolysis to Amidine
  • Procedure: Concentrate the reaction mixture under reduced pressure (keeping the bath temperature below 30 °C) to remove excess HCl and solvent. Resuspend the crude white Pinner salt in anhydrous methanol. Slowly add 3.0 equivalents of 7N ammonia in methanol. Stir the sealed mixture at ambient temperature for 12–16 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether or ethyl acetate. Filter the precipitate and dry under high vacuum to yield the pure 4-bromo-2-methoxybenzimidamide hydrochloride.

  • Self-Validating IPC: LC-MS will confirm the displacement of the methoxy group by ammonia, showing the target exact mass of 228.99 Da for the free base cation [M+H]⁺ (ignoring the chloride counterion).

Downstream Applications in Drug Development

The strategic value of 4-bromo-2-methoxybenzimidamide hydrochloride lies in its topological and electronic features, which allow it to act as a central hub for divergent synthetic pathways [4].

Applications Core 4-Bromo-2-methoxybenzimidamide HCl CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->CrossCoupling Reacts at Bromo Group Heterocycles Heterocycle Synthesis (Pyrimidines/Triazines) Core->Heterocycles Reacts at Amidine Group Protease Direct Pharmacophore (GPCRs / Proteases) Core->Protease Salt-Bridge Formation

Divergent synthetic and biological applications of the amidine building block.

  • Heterocycle Synthesis: The amidine group readily condenses with 1,3-dicarbonyl compounds or their equivalents to form functionalized pyrimidines, quinazolines, and triazines. These scaffolds are ubiquitous in kinase inhibitors and anti-infective agents.

  • Cross-Coupling Handle: The aryl bromide allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. Because the amidine is already installed, chemists can rapidly generate libraries of biaryl-amidines without needing to perform the harsh Pinner reaction on every final analog.

  • Bioisosterism & Target Binding: The benzamidine moiety is a well-documented pharmacophore that mimics the basic side chain of arginine. It forms critical bidentate salt bridges with aspartate residues in the S1 pocket of serine proteases (e.g., Factor Xa, thrombin) and acts as an agonist for specific GPCRs like MRGPRX1 [4].

References

  • GuideChem. "4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE 812667-45-1 wiki". GuideChem Database.
  • AiFChem. "812667-45-1 | 4-Bromo-2-methoxybenzimidamide hydrochloride". AiFChem Product Catalog.
  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Reaction of Ethyl Benzimidate Hydrochloride with Primary Amines". BenchChem.
  • Li, Z., et al. "Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists". PMC / National Institutes of Health.

Protocols & Analytical Methods

Method

Protocol for using 4-Bromo-2-methoxy-benzamidine hydrochloride in heterocyclic synthesis

An In-Depth Guide to the Application of 4-Bromo-2-methoxy-benzamidine hydrochloride in Modern Heterocyclic Synthesis Introduction: The Strategic Importance of 4-Bromo-2-methoxy-benzamidine hydrochloride In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 4-Bromo-2-methoxy-benzamidine hydrochloride in Modern Heterocyclic Synthesis

Introduction: The Strategic Importance of 4-Bromo-2-methoxy-benzamidine hydrochloride

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals due to their ability to engage with a wide array of biological targets. Among the vast arsenal of starting materials available to synthetic chemists, 4-Bromo-2-methoxy-benzamidine hydrochloride has emerged as a particularly valuable and versatile building block. Its unique substitution pattern—a bromine atom for subsequent functionalization, a methoxy group influencing electronic properties, and a reactive benzamidine moiety—provides a powerful platform for the construction of complex heterocyclic systems such as quinazolines and pyrimidines.

This guide provides an in-depth exploration of the practical application of 4-Bromo-2-methoxy-benzamidine hydrochloride. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 4-Bromo-2-methoxy-benzamidine hydrochloride

PropertyValueReference
CAS Number 812667-45-1[1][2]
Molecular Formula C₈H₁₀BrClN₂O[1]
Molecular Weight 265.54 g/mol [1]
Appearance Off-white to white powder/solid[3]
Purity Typically ≥95%[2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Moisture sensitive.[3][4]
Critical Safety and Handling Protocols

As a laboratory chemical, 4-Bromo-2-methoxy-benzamidine hydrochloride requires careful handling to ensure user safety.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Handling:

    • Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood.[3]

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Application Protocol I: Synthesis of Substituted Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[5][6] The use of 4-Bromo-2-methoxy-benzamidine hydrochloride allows for the direct incorporation of a functionalized phenyl ring at the 2-position of the quinazoline core. A common and effective method is the copper-catalyzed condensation with ortho-substituted benzaldehydes.

Reaction Principle and Mechanism

The synthesis proceeds via a copper-catalyzed tandem reaction. The process begins with the in-situ neutralization of the benzamidine hydrochloride salt by a base to generate the free amidine. This is followed by condensation with the aldehyde to form an imine intermediate. The key step is a copper-catalyzed intramolecular Ullmann-type N-arylation, where the nitrogen of the imine displaces the ortho-halogen on the benzaldehyde ring to form the quinazoline heterocycle.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromo-2-methoxyphenyl)quinazoline

This protocol describes a representative synthesis using 2-iodobenzaldehyde.

Materials:

  • 4-Bromo-2-methoxy-benzamidine hydrochloride

  • 2-Iodobenzaldehyde

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-methoxy-benzamidine hydrochloride (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add 2-iodobenzaldehyde (1.1 mmol, 1.1 eq), Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq), and Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 10 mL of anhydrous methanol.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the Celite® pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Bromo-2-methoxyphenyl)quinazoline.

Workflow for Quinazoline Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_end Product & Purification Amidine 4-Bromo-2-methoxy- benzamidine HCl Condensation Condensation & Intramolecular Cyclization Amidine->Condensation Aldehyde 2-Iodobenzaldehyde Aldehyde->Condensation Reagents CuI (cat.) Cs₂CO₃ (base) Methanol, 60°C Reagents->Condensation Workup Filtration & Concentration Condensation->Workup Purification Column Chromatography Workup->Purification Product Substituted Quinazoline Purification->Product

Caption: Workflow for Copper-Catalyzed Quinazoline Synthesis

Application Protocol II: Synthesis of Substituted Pyrimidines

Pyrimidines are another class of heterocycles of immense biological significance, found in nucleic acids and a variety of clinically used drugs.[7] The reaction of benzamidines with α,β-unsaturated ketones (chalcones) provides a powerful and convergent route to highly substituted pyrimidines via a [3+3] annulation strategy.

Reaction Principle and Mechanism

This synthesis is typically performed under basic conditions. The mechanism involves an initial aza-Michael addition of the nucleophilic nitrogen of the benzamidine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization where the other nitrogen atom of the amidine attacks the ketone carbonyl. The resulting dihydropyrimidine intermediate then undergoes dehydration and subsequent oxidation (often aerial or with an added oxidant) to yield the aromatic pyrimidine product.

Detailed Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidine

This protocol outlines a general procedure for the reaction with a chalcone derivative.

Materials:

  • 4-Bromo-2-methoxy-benzamidine hydrochloride

  • A chalcone derivative (e.g., 1,3-diphenylprop-2-en-1-one)

  • Sodium Hydroxide (NaOH) or Choline Hydroxide

  • Ethanol (EtOH) or a suitable solvent

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chalcone derivative (1.0 mmol, 1.0 eq) in ethanol (15 mL).

  • Addition of Reagents: To the stirred solution, add 4-Bromo-2-methoxy-benzamidine hydrochloride (1.2 mmol, 1.2 eq) followed by powdered Sodium Hydroxide (NaOH) (2.0 mmol, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously. The reaction progress can be monitored by TLC. Reactions are often complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of cold water.

    • A solid precipitate will often form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The collected solid is often of high purity. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure substituted pyrimidine.

Workflow for Pyrimidine Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_end Product & Purification Amidine 4-Bromo-2-methoxy- benzamidine HCl Annulation [3+3] Annulation: Michael Addition, Cyclization, Oxidation Amidine->Annulation Chalcone α,β-Unsaturated Ketone (Chalcone) Chalcone->Annulation Reagents NaOH (base) Ethanol, Reflux Reagents->Annulation Workup Precipitation & Filtration Annulation->Workup Purification Recrystallization Workup->Purification Product Substituted Pyrimidine Purification->Product

Caption: Workflow for Base-Catalyzed Pyrimidine Synthesis

Troubleshooting and Field-Proven Optimization

Table 2: Common Issues and Solutions in Heterocyclic Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (for Cu-catalyzed reactions).2. Insufficiently strong or soluble base.3. Reaction temperature too low.4. Reagents are wet or solvent is not anhydrous.1. Use fresh, high-purity CuI.2. Switch to a stronger base like K₃PO₄ or use a more soluble organic base. For pyrimidine synthesis, ensure the base is strong enough to deprotonate the amidine and facilitate the Michael addition.3. Incrementally increase the reaction temperature.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Self-condensation of starting materials.2. Incomplete cyclization or oxidation.3. For quinazoline synthesis, homocoupling of the aryl halide.1. Adjust stoichiometry; sometimes adding one reagent slowly to the other can minimize self-reaction.2. For pyrimidine synthesis, ensure sufficient reaction time or introduce a mild oxidant (e.g., bubbling air through the mixture) to drive aromatization.3. Screen different copper catalysts or ligands which can suppress homocoupling pathways.
Difficulty in Purification 1. Product has similar polarity to starting materials.2. Formation of tar or polymeric material.1. Utilize a different chromatography technique (e.g., reverse-phase) or try recrystallization from various solvent systems.2. Lower the reaction temperature, reduce reaction time, or run the reaction at a higher dilution.

Conclusion

4-Bromo-2-methoxy-benzamidine hydrochloride is a powerful and adaptable reagent for the synthesis of medicinally relevant heterocyclic compounds. Its strategic placement of functional groups enables access to a diverse range of quinazoline and pyrimidine scaffolds through robust and well-understood chemical transformations. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this key building block in their synthetic endeavors. By understanding the underlying mechanisms and potential challenges, scientists can effectively troubleshoot and optimize these reactions, accelerating the discovery and development of next-generation therapeutics.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (2024, May 16).
  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst - Oriental Journal of Chemistry.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette.
  • Quinazoline derivatives: synthesis and bioactivities - PMC.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, July 7).
  • 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE 812667-45-1 wiki - GuideChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich - Safety Data Sheet. (2021, June 19).
  • SAFETY DATA SHEET - Merck Millipore.
  • 4-Bromo-2-methoxy-benzamidine hydrochloride CAS NO.812667-45-1.

Sources

Application

Application Note: 4-Bromo-2-methoxy-benzamidine Hydrochloride in Medicinal Chemistry &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Pharmacophore Rationale 4-Bromo-2-methoxy-benzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Pharmacophore Rationale

4-Bromo-2-methoxy-benzamidine hydrochloride (CAS: 812667-45-1) is a highly versatile, bifunctional molecular building block widely utilized in modern drug discovery [1]. Supplied as a stable, water-soluble hydrochloride salt, this compound serves a dual purpose: it acts as a direct pharmacophore for serine protease inhibition and functions as a robust synthon for the divergent synthesis of complex nitrogen-containing heterocycles.

The strategic value of this molecule lies in its precise substitution pattern:

  • The Amidine Group (C1): Acts as a potent arginine mimetic. At physiological pH, the protonated amidine is positively charged and forms a critical bidentate salt bridge with the negatively charged Asp189 residue located at the bottom of the S1 pocket in trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase) [2, 3].

  • The Methoxy Group (C2, ortho): Provides steric bulk that restricts the rotational freedom of the amidine group relative to the phenyl ring. This conformational locking reduces the entropic penalty upon binding. Additionally, the oxygen atom can act as a hydrogen bond acceptor or displace high-energy water molecules within the binding site.

  • The Bromo Group (C4, para): Serves as a synthetic vector. Because it is positioned para to the amidine, synthetic extensions via cross-coupling direct the newly added moieties straight out of the S1 pocket and into the S2/S3/S4 sub-pockets. This trajectory is the primary mechanism by which medicinal chemists achieve selectivity among closely related serine proteases [2].

G A Amidine Group (Arginine Mimetic) B Asp189 Residue (S1 Pocket Bottom) A->B Bidentate Salt Bridge C Methoxy Group (Ortho-Position) D Hydrophobic Wall (Conformational Lock) C->D Steric Restriction E Bromo Group (Para-Position) F S2/S3 Sub-pockets (Selectivity Filter) E->F Vector for Extension

Caption: Pharmacophore interaction model of 4-Bromo-2-methoxy-benzamidine in the S1 pocket.

Application Domain 1: Rational Design of Serine Protease Inhibitors

Trypsin-like serine proteases are critical targets in cardiovascular diseases (anticoagulants targeting Factor Xa/Thrombin) and oncology (anti-metastatic agents targeting uPA/Matriptase). 4-Bromo-2-methoxy-benzamidine is frequently utilized as the P1 anchoring moiety in Fragment-Based Drug Discovery (FBDD) campaigns [3].

Experimental Protocol: Biochemical Assay for Serine Protease Inhibition

This self-validating protocol determines the half-maximal inhibitory concentration ( IC50​ ) of benzamidine derivatives using a continuous fluorogenic assay.

Rationale for Experimental Choices: We utilize a fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC) because the cleavage of the amide bond releases 7-amino-4-methylcoumarin (AMC), providing a highly sensitive, real-time kinetic readout. A pre-incubation step is mandated because amidine binding to the S1 pocket can exhibit slow-binding kinetics due to the displacement of tightly bound water molecules near Asp189 [3].

Materials:

  • Enzyme: Human Thrombin or Factor Xa (1 nM final concentration).

  • Substrate: Boc-Asp(OBzl)-Pro-Arg-AMC (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG 8000 (prevents non-specific enzyme adsorption to microplate walls).

  • Test Compound: 4-Bromo-2-methoxy-benzamidine HCl (and its cross-coupled derivatives).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Plate Setup: Add 1 µL of the diluted compounds to a 96-well black, flat-bottom microtiter plate. Include a DMSO-only well (100% activity control) and a no-enzyme well (background fluorescence control).

  • Enzyme Addition: Add 49 µL of the Enzyme solution (diluted in Assay Buffer) to all wells except the background control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the amidine-Asp189 salt bridge to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 50 µL of the Substrate solution to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader ( λex​=380 nm, λem​=460 nm). Read the fluorescence continuously every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Normalize the data against the 100% activity control and fit to a 4-parameter logistic (4PL) equation to derive the IC50​ .

Application Domain 2: Divergent Synthesis of Heterocyclic Scaffolds

The presence of the aryl bromide allows for late-stage functionalization via Palladium-catalyzed cross-coupling. However, amidines are strong Lewis bases that can chelate palladium, forming stable, catalytically inactive bis-complexes. This "catalyst poisoning" historically plagued amidine functionalization [4].

The Solution: The use of highly sterically hindered, electron-rich biarylphosphine ligands (such as BrettPhos or tBuBrettPhos) prevents the amidine from occupying the metal's coordination sites, forcing the catalytic cycle through the reductive elimination step[4, 5].

G BB 4-Bromo-2-methoxy-benzamidine HCl (Bifunctional Synthon) R1 Suzuki-Miyaura Coupling (Pd, BrettPhos, Ar-B(OH)2) BB->R1 C-C Bond Formation R2 Buchwald-Hartwig Amination (Pd, tBuBrettPhos, Amine) BB->R2 C-N Bond Formation R3 Tandem Cross-Coupling & Condensation BB->R3 Heterocycle Assembly P1 Extended Biaryl Amidines (Target: Factor Xa / Thrombin) R1->P1 P2 N-Aryl Amidine Derivatives (Target: uPA) R2->P2 P3 Quinazoline Scaffolds (Target: Kinases) R3->P3

Caption: Divergent synthetic workflow utilizing the bromo and amidine handles.

Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation to extend the pharmacophore into the S2/S3 pockets.

Rationale for Experimental Choices: We utilize Cs2​CO3​ as the base. Because the starting material is a hydrochloride salt, an excess of base is required to first neutralize the HCl before it can participate in the transmetalation step of the Suzuki cycle. The particle size of Cs2​CO3​ is critical; finely milled base ensures adequate solubility in the organic solvent [4].

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-2-methoxy-benzamidine hydrochloride (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd2​(dba)3​ (2.5 mol%), BrettPhos ligand (5.0 mol%), and finely milled Cs2​CO3​ (3.0 equiv, 1.5 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill the tube with Argon (repeat 3 times) to ensure a strictly anhydrous and anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (2.5 mL) and degassed water (0.5 mL) via syringe. The biphasic mixture aids in the solubility of both the amidine salt and the boronic acid.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath at 90°C for 4–6 hours.

  • Reaction Monitoring: Monitor the consumption of the bromide via LC-MS. The mass of the starting material ( [M+H]+=229.0/231.0 for the free base) should disappear, replaced by the cross-coupled product mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the extended biaryl amidine as a TFA salt.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Building Block [1]

PropertyValueRelevance to Drug Design
CAS Number 812667-45-1Standard identifier for procurement.
Molecular Formula C8​H10​BrClN2​O Indicates the hydrochloride salt form.
Molecular Weight 265.53 g/mol Low MW; ideal starting point for Fragment-Based Drug Design (FBDD).
Topological Polar Surface Area (TPSA) 59.1 ŲExcellent membrane permeability profile prior to further extension.
Hydrogen Bond Donors/Acceptors 3 / 2Ensures strong electrostatic anchoring in target binding pockets.

Table 2: Comparative Binding Rationale (Representative SAR) Note: Values are illustrative of standard benzamidine SAR trends observed in literature to demonstrate the impact of the C4 and C2 substitutions [2, 3].

Compound ScaffoldTrypsin IC50​ (µM)Thrombin IC50​ (µM)Structural Rationale
Unsubstituted Benzamidine~18.0~250.0Baseline S1 pocket binding; lacks S2/S3 engagement.
2-Methoxy-benzamidine~5.2~85.0Methoxy group restricts conformation, lowering entropic binding penalty.
4-Bromo-2-methoxy-benzamidine ~3.1 ~40.0 Bromo group provides favorable hydrophobic contacts at the S1 pocket exit.
4-(Aryl)-2-methoxy-benzamidine (Cross-coupled product)~0.05~0.01Aryl extension deeply engages the S2/S3 pockets, driving high potency and selectivity.

References

  • Proceedings of the National Academy of Sciences (PNAS) - (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. URL:[Link]

  • bioRxiv - Changes in protonation states of in-pathway residues can alter ligand binding pathways obtained from spontaneous binding molecular dynamics simulations. URL:[Link]

  • Organic Letters (ACS Publications) - Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. URL:[Link]

  • DSpace@MIT - Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. URL:[Link]

Method

Application Note: Synthesis of Substituted Pyrimidines via Condensation of 4-Bromo-2-methoxy-benzamidine Hydrochloride

Strategic Rationale & Molecular Design Pyrimidines represent a privileged class of pharmacophores in medicinal chemistry and drug development[1]. The utilization of 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS: 81266...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Molecular Design

Pyrimidines represent a privileged class of pharmacophores in medicinal chemistry and drug development[1]. The utilization of 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS: 812667-45-1) as a foundational building block allows researchers to introduce a highly functionalized aryl substituent at the C2 position of the newly formed pyrimidine ring.

The strategic selection of this specific amidine precursor is driven by three causal factors:

  • The Bromo Handle : The bromine atom serves as an essential synthetic handle for late-stage functionalization. It enables downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand structure-activity relationship (SAR) libraries.

  • Electronic & Steric Modulation : The ortho-methoxy group provides steric shielding and donates electron density, which influences both the nucleophilicity of the amidine during cyclization and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

  • Precursor Stability : Amidines are commercially supplied as hydrochloride salts due to the moderate stability and hygroscopic nature of the free base[2]. The hydrochloride salt ensures a long shelf-life and precise stoichiometric weighing.

Mechanistic Causality

The synthesis of the pyrimidine core from an amidine and a 1,3-dicarbonyl compound (or an equivalent electrophile like an enaminone or chalcone) follows a modified Pinner-type condensation[3].

Because the amidine is locked as a hydrochloride salt, it is chemically inert toward nucleophilic attack. Neutralization is an absolute prerequisite. The addition of a strong base (such as sodium ethoxide) liberates the free amidine[2], which acts as an N-C-N dinucleophile. The free base subsequently attacks the highly electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate, forming a cyclic hemiaminal intermediate. Finally, a thermodynamically driven dehydration (loss of two water molecules) yields the fully aromatized pyrimidine[1].

Mechanism A Amidine HCl Salt (Stable Precursor) B Free Amidine (Active Nucleophile) A->B NaOEt - NaCl, - EtOH D Hemiaminal Intermediate B->D + Electrophile C 1,3-Dicarbonyl (Electrophile) C->D E Substituted Pyrimidine D->E - 2 H₂O (Condensation)

Mechanistic pathway of pyrimidine synthesis from amidine hydrochloride.

Quantitative Optimization of Reaction Conditions

The choice of solvent, base, and temperature dictates the reaction's success. The table below summarizes optimized parameters synthesized from industrial process research and technical troubleshooting data[4],,[2].

SolventBase / CatalystTemp (°C)Yield (%)Mechanistic Note & Causality
Ethanol (Anhydrous) NaOEt (1.1 eq)78 (Reflux)75–82Standard Pinner conditions. Requires strict exclusion of water to prevent amidine hydrolysis[4].
Isopropanol / Toluene ZnCl₂ (0.26 eq)8585–90Lewis acid catalysis avoids strong bases. Highly scalable; prevents substrate sticking[2].
Methanol NaOMe (1.1 eq)65 (Reflux)60–70Effective, but carries a risk of transesterification if using β-keto ester electrophiles.
DMSO KOH / O₂ (1 atm)12061–77Green chemistry approach using molecular oxygen as the sole oxidant for cinnamaldehyde substrates.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.

Workflow Step1 1. Preparation Oven-dry glassware & flush with Ar/N₂ Step2 2. Neutralization Dissolve Amidine HCl & add NaOEt (1.1 eq) Step1->Step2 Step3 3. Condensation Dropwise addition of 1,3-Dicarbonyl (1.0 eq) Step2->Step3 Step4 4. Cyclization Reflux mixture for 2-4 hours Step3->Step4 Step5 5. Work-up Neutralize (1M HCl), extract (EtOAc), dry Step4->Step5 Step6 6. Isolation Purify via column chromatography Step5->Step6

Step-by-step experimental workflow for pyrimidine synthesis.

Phase 1: Preparation & Free Base Generation
  • Preparation : Oven-dry a round-bottom flask and equip it with a magnetic stirrer and reflux condenser. Purge the system with an inert atmosphere (N₂ or Ar).

    • Causality: Strict anhydrous conditions are critical. Ambient moisture will hydrolyze the highly reactive free amidine into an unreactive amide[4].

  • Dissolution : Suspend 4-Bromo-2-methoxy-benzamidine hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Neutralization : Carefully add a freshly prepared solution of Sodium Ethoxide (1.1 eq) in ethanol[4]. Stir at room temperature for 30 minutes.

    • Validation Check: The suspension will initially clear as the free base dissolves, followed by the precipitation of fine, white sodium chloride (NaCl) salts. This visual shift confirms the successful liberation of the free amidine.

Phase 2: Electrophilic Condensation & Cyclization
  • Addition : Add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) dropwise to the reaction mixture[4].

    • Causality: Dropwise addition controls the exothermic nature of the initial nucleophilic attack, minimizing polymerization or Knoevenagel condensation byproducts[5].

  • Reflux : Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:EtOAc). The reaction is complete when the UV-active spot corresponding to the free amidine is entirely consumed. Note that temperatures below 75 °C often result in zero conversion[2].

Phase 3: Work-up & Purification
  • Quenching : Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH ~7 using 1M HCl[4].

    • Causality: Over-acidification will protonate the newly formed pyrimidine nitrogens, dragging the target API into the aqueous layer and destroying the yield.

  • Extraction : Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

  • Purification : Purify the crude residue via flash column chromatography or recrystallization to isolate the pure 2-(4-bromo-2-methoxyphenyl)-pyrimidine derivative.

Troubleshooting & Field Insights

  • Low Yields & Complex Mixtures : If the reaction yields a complex mixture of byproducts, the primary culprit is moisture leading to amidine hydrolysis. Ensure the use of freshly distilled solvents and verify that the alkoxide base has not degraded[4].

  • Fluorescent Byproducts : In multicomponent variations (e.g., Biginelli-type reactions), the formation of a yellow, fluorescent byproduct indicates the generation of a Hantzsch-type 1,4-dihydropyridine. This competing pathway occurs if urea/ammonia decomposition outpaces the intended cyclization. Optimizing catalyst concentration steers the reaction toward the desired pyrimidine[5].

  • Incomplete Conversion : If starting materials remain unconsumed despite prolonged reflux, verify the initial neutralization step. Insufficient base leaves the amidine trapped as the unreactive hydrochloride salt[2].

References

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process . ACS Organic Process Research & Development. URL: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI Molecules. URL:[Link]

  • Base mediated direct C-H amination for pyrimidines synthesis from amidines and cinnamaldehydes using oxygen as green oxidants . Journal of Heterocyclic Chemistry. URL: [Link]

Sources

Application

The Strategic Role of 4-Bromo-2-methoxy-benzamidine Hydrochloride in Modern Drug Discovery

Abstract In the intricate landscape of medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. 4-Bromo-2-methoxy-benzamidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. 4-Bromo-2-methoxy-benzamidine hydrochloride has emerged as a pivotal building block, primarily recognized for its integral role in the synthesis of direct thrombin inhibitors. This comprehensive guide provides an in-depth exploration of this intermediate, detailing its synthesis, chemical properties, and its critical application in the construction of complex pharmacologically active molecules. We will elucidate the underlying chemical principles and provide field-proven protocols for its synthesis and subsequent utilization, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Introduction: The Significance of the Benzamidine Moiety in Medicinal Chemistry

The benzamidine scaffold is a well-established "privileged structure" in drug discovery, owing to its ability to mimic the guanidinium group of arginine. This mimicry allows benzamidine-containing molecules to effectively and often selectively interact with the active sites of various enzymes, particularly serine proteases. The positively charged amidinium ion at physiological pH can form strong electrostatic interactions with negatively charged residues like aspartate and glutamate, which are frequently found in the catalytic or binding sites of these enzymes. This fundamental interaction underpins the development of a wide array of enzyme inhibitors with applications in anticoagulation, cancer therapy, and anti-inflammatory treatments.

4-Bromo-2-methoxy-benzamidine hydrochloride is a strategically functionalized derivative of this important pharmacophore. The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the facile introduction of additional molecular complexity. The methoxy group, on the other hand, can influence the electronic properties and conformation of the molecule, potentially enhancing binding affinity and selectivity for its target enzyme.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 812667-45-1[1]
Molecular Formula C₈H₁₀BrClN₂O[1]
Molecular Weight 265.54 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in polar solvents such as water and methanol

Characterization Data (Predicted/Typical):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.3-9.0 (br s, 4H, -C(NH₂)₂⁺), 7.6-7.4 (m, 3H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (C=N), 158.0 (C-OMe), 134.0, 132.0, 122.0, 118.0, 115.0 (Ar-C), 56.5 (OMe).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₀BrN₂O⁺: 229.00, found 229.0.

  • Infrared (IR, KBr): ν (cm⁻¹) 3400-3100 (N-H stretch), 1670 (C=N stretch), 1250 (C-O stretch).

Synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride: The Pinner Reaction

The most common and efficient method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[2] This acid-catalyzed reaction proceeds in two main stages: the formation of an imidate salt (a Pinner salt) followed by aminolysis to yield the desired amidine.[3][4]

Underlying Principles of the Pinner Reaction

The Pinner reaction is a powerful tool in organic synthesis due to its reliability and the reactivity of the intermediate Pinner salt. The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which renders the nitrile carbon highly electrophilic. A subsequent nucleophilic attack by an alcohol, such as ethanol, leads to the formation of an imidate hydrochloride salt. This intermediate is then treated with ammonia or an ammonium salt to displace the alkoxy group and form the thermodynamically stable amidine hydrochloride.[5] The use of anhydrous conditions is critical in the first step to prevent the hydrolysis of the nitrile or the imidate intermediate to the corresponding carboxylic acid or amide.

Detailed Synthesis Protocol

This protocol outlines the synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride from its precursor, 4-Bromo-2-methoxybenzonitrile.

dot

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Aminolysis nitrile 4-Bromo-2-methoxybenzonitrile pinner_salt Ethyl 4-bromo-2-methoxybenzimidate hydrochloride nitrile->pinner_salt  Pinner Reaction   reagents1 Anhydrous EtOH, Anhydrous HCl (g) pinner_salt2 Ethyl 4-bromo-2-methoxybenzimidate hydrochloride amidine 4-Bromo-2-methoxy-benzamidine hydrochloride pinner_salt2->amidine  Aminolysis   reagents2 Ammonia in EtOH or Ammonium Carbonate Dabigatran_Synthesis cluster_synthesis Dabigatran Etexilate Synthesis cyano_precursor Dabigatran Cyano Precursor pinner_reaction Pinner Reaction (HCl, EtOH then NH₃) cyano_precursor->pinner_reaction dabigatran_amidine Dabigatran Amidine Intermediate pinner_reaction->dabigatran_amidine acylation Acylation (Hexyl Chloroformate) dabigatran_amidine->acylation dabigatran_etexilate Dabigatran Etexilate acylation->dabigatran_etexilate

Caption: Key steps in the synthesis of Dabigatran Etexilate.

Potential Applications in the Development of PARP Inhibitors

While its role in dabigatran synthesis is well-established, the structural motifs present in 4-Bromo-2-methoxy-benzamidine hydrochloride suggest its potential as an intermediate in the development of other classes of therapeutic agents, notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. [6]The pharmacophore of many PARP inhibitors includes a benzamide or a related heterocyclic core that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme. [7] The benzamidine moiety can be a synthetic precursor to the benzamide group. Furthermore, the bromo- and methoxy-substituents on the aromatic ring of 4-Bromo-2-methoxy-benzamidine hydrochloride offer opportunities for diversification and optimization of PARP inhibitors. The bromine atom can serve as a point of attachment for various side chains through cross-coupling reactions, allowing for the exploration of structure-activity relationships and the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Conclusion

4-Bromo-2-methoxy-benzamidine hydrochloride is a valuable and versatile intermediate in drug discovery. Its strategic importance is firmly established in the synthesis of the blockbuster anticoagulant, dabigatran etexilate. The protocols and scientific principles detailed in this guide provide a solid foundation for researchers to effectively synthesize and utilize this key building block. Furthermore, the structural features of this molecule suggest broader potential applications in the development of other important therapeutic agents, such as PARP inhibitors, highlighting its continued relevance in the ongoing quest for new and improved medicines.

References

  • Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry. 2020.

  • An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry. 2017;29(6):1253-1256.

  • 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE 812667-45-1 wiki. GuideChem.

  • Synthetic method of dabigatran etexilate key intermediate. Eureka | Patsnap.

  • Process for the synthesis of dabigatran and its intermediates. Google Patents.

  • Pinner Reaction. Organic Chemistry Portal.

  • Pinner Reaction. SynArchive.

  • Understanding the Synthesis and Applications of 4-Bromo-2-methoxybenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.

  • Pinner Reaction. J&K Scientific.

  • Pinner reaction. Wikipedia.

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. 2013;9:1613-1619.

  • Processes for the preparation of dabigatran etexilate. Google Patents.

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Bioorganic & Medicinal Chemistry. 2022;61:116715.

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.

  • 4-BROMO-2-HYDROXYBENZONITRILE synthesis. ChemicalBook.

  • Applications of 4-Benzoylbenzamide Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

  • Supplementary Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. 2017;13:2593-2600.

  • 4-Bromo-2-hydroxy-N-methyl-benzamide. Sigma-Aldrich.

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. 2020;63(15):8189-8205.

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E. 2012;68(Pt 5):o1234.

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. 2016;6(88):85161-85172.

  • A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie. 2019;64(11):991-996.

  • From bench to bedside: Synthetic strategies and clinical application of PARP inhibitors. Bioorganic Chemistry. 2025;165:108761.

  • What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? - FAQ. GuideChem.

  • Structural requirements for potent PARP inhibition. Nature Reviews Drug Discovery. 2005;4(5):421-430.

Sources

Method

Application Notes and Protocols: Catalytic Cross-Coupling Reactions with 4-Bromo-2-methoxy-benzamidine Hydrochloride

Authored by: A Senior Application Scientist Introduction: The Strategic Value of 4-Bromo-2-methoxy-benzamidine in Medicinal Chemistry 4-Bromo-2-methoxy-benzamidine hydrochloride is a versatile and highly valuable buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 4-Bromo-2-methoxy-benzamidine in Medicinal Chemistry

4-Bromo-2-methoxy-benzamidine hydrochloride is a versatile and highly valuable building block in modern drug discovery. Its strategic importance stems from the convergence of three key structural features: a reactive aryl bromide handle for diverse cross-coupling reactions, an electron-donating methoxy group that influences molecular conformation and metabolic stability, and a basic benzamidine moiety crucial for molecular recognition, particularly in targeting proteases like thrombin and trypsin. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient starting material for a wide array of synthetic transformations.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-2-methoxy-benzamidine hydrochloride. We will move beyond simple procedural lists to dissect the underlying principles governing these reactions, offering field-proven insights into optimizing reaction conditions and troubleshooting common challenges. The protocols detailed herein are designed to be robust and reproducible, forming a solid foundation for the synthesis of novel molecular entities.

PART 1: Foundational Principles for Reactivity

Before delving into specific protocols, it is crucial to understand the inherent chemical personality of our substrate. The electronic and steric environment of 4-Bromo-2-methoxy-benzamidine hydrochloride dictates the choice of catalytic system.

  • The Role of the ortho-Methoxy Group: The methoxy group at the C2 position is electron-donating, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition by palladium(0). However, its steric bulk can also play a significant role, potentially influencing the choice of ligand to ensure efficient access to the catalytic center.

  • The Benzamidine Moiety and the Hydrochloride Salt: The benzamidine group is a strong base. In its hydrochloride salt form, it exists as a protonated benzamidinium ion. This has two major implications for cross-coupling reactions:

    • Stoichiometric Base Requirement: A sufficient amount of base must be added to the reaction mixture not only to facilitate the catalytic cycle (e.g., in the transmetalation or reductive elimination step) but also to neutralize the hydrochloride salt and liberate the free benzamidine. Typically, an additional equivalent of base is required.

    • Potential for Catalyst Inhibition: The free benzamidine, being a nitrogen-containing ligand, has the potential to coordinate to the palladium center and inhibit catalysis. The choice of a suitable ligand for the palladium catalyst is therefore critical to prevent this unwanted interaction. Bulky, electron-rich phosphine ligands are often effective in this regard.

PART 2: Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of carbon-carbon bonds, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. For our specific substrate, the key is to select a palladium catalyst and ligand system that efficiently promotes the oxidative addition of the C-Br bond and is not inhibited by the benzamidine product.

The Critical Role of the Base

In the Suzuki-Miyaura coupling, the base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex).[1] This boronate is significantly more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][2] The choice of base can therefore dramatically influence reaction rates and yields.[1] For our substrate, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point. These bases are strong enough to deprotonate the benzamidinium hydrochloride and activate the boronic acid without causing unwanted side reactions.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Substrate 4-Bromo-2-methoxy- benzamidine (Ar-Br) Substrate->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation Sonogashira_Workflow start Start: Assemble Reactants reagents 4-Bromo-2-methoxy-benzamidine HCl Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Amine Base (e.g., Et₃N) start->reagents setup Combine in a Flame-Dried Flask under Inert Atmosphere (N₂/Ar) reagents->setup reaction Heat Reaction Mixture (e.g., 60-80 °C) setup->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: Dilute with Solvent Wash with NH₄Cl (aq) to remove Cu monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Final Product: Alkynyl-Benzamidine purification->product

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride via the Pinner Reaction

For: Researchers, scientists, and drug development professionals Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride fr...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride from 4-bromo-2-methoxybenzonitrile. The described methodology is grounded in the principles of the Pinner reaction, a classic and reliable method for the preparation of amidines from nitriles.[1][2][3] This guide is designed to offer both a practical workflow and a deeper understanding of the underlying chemical principles, empowering researchers to confidently and safely execute this synthesis. Key aspects covered include the reaction mechanism, critical experimental parameters, safety considerations, and characterization of the final product.

Introduction

4-Bromo-2-methoxy-benzamidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds.[4][5] The Pinner reaction provides a robust and well-established route to this class of molecules.[1][3][6] The reaction proceeds in two main stages: the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (Pinner salt), followed by the reaction of this intermediate with ammonia or an amine to yield the corresponding amidine.[1][3]

This application note will detail the synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride, emphasizing the critical experimental choices and the rationale behind them to ensure a successful and reproducible outcome.

Reaction Mechanism and Scientific Rationale

The conversion of 4-bromo-2-methoxybenzonitrile to 4-Bromo-2-methoxy-benzamidine hydrochloride via the Pinner reaction involves two key transformations.

2.1. Formation of the Pinner Salt (Imidate Hydrochloride)

The first stage is the formation of the ethyl 4-bromo-2-methoxybenzenecarboximidate hydrochloride. This is achieved by treating the starting nitrile with anhydrous ethanol in the presence of hydrogen chloride gas. The mechanism involves:

  • Protonation of the Nitrile: The nitrogen atom of the nitrile group is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[6]

  • Nucleophilic Attack by Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated nitrile carbon.[6]

  • Formation of the Imidate Salt: A subsequent proton transfer and association with the chloride ion yields the stable imidate hydrochloride salt, commonly referred to as the Pinner salt.[6]

Anhydrous conditions are crucial at this stage to prevent the hydrolysis of the Pinner salt to the corresponding ester, which is a common side reaction.[6] Low temperatures are also employed to prevent the thermodynamically favored rearrangement of the imidate to an N-alkyl amide.[1]

2.2. Ammonolysis to the Amidine Hydrochloride

The second stage involves the conversion of the Pinner salt to the final amidine hydrochloride. This is accomplished by treating the imidate with a source of ammonia, in this case, ammonium carbonate. The reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon of the imidate, followed by the elimination of ethanol to form the amidine. The final product is isolated as its hydrochloride salt.

Diagram of the Pinner Reaction Mechanism:

Pinner_Reaction_Mechanism Nitrile 4-Bromo-2-methoxybenzonitrile ProtonatedNitrile Protonated Nitrile (Electrophilic Carbon) Nitrile->ProtonatedNitrile + HCl ImidateIntermediate Protonated Imidate Intermediate ProtonatedNitrile->ImidateIntermediate + Ethanol Ethanol Ethanol (Nucleophile) Ethanol->ImidateIntermediate PinnerSalt Pinner Salt (Imidate Hydrochloride) ImidateIntermediate->PinnerSalt - H+ TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt->TetrahedralIntermediate + NH3 Ammonia Ammonia (from Ammonium Carbonate) Ammonia->TetrahedralIntermediate Amidine 4-Bromo-2-methoxy-benzamidine (Free Base) TetrahedralIntermediate->Amidine - Ethanol FinalProduct 4-Bromo-2-methoxy-benzamidine Hydrochloride Amidine->FinalProduct + HCl

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
4-bromo-2-methoxybenzonitrile330793-38-9212.0510.0 gPurity ≥98%
Anhydrous Ethanol64-17-546.07100 mLACS grade, ≤0.005% water
Diethyl Ether60-29-774.12200 mLAnhydrous, ACS grade
Hydrogen Chloride Gas7647-01-036.46As neededAnhydrous
Ammonium Carbonate506-87-696.0920.0 gACS grade

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

3.3. Safety Precautions

This procedure involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.

  • 4-bromo-2-methoxybenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][8]

  • Anhydrous Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[9][10][11][12][13]

  • Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. May form explosive peroxides.[14][15][16][17][18]

  • Hydrogen Chloride Gas: Toxic if inhaled. Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[19][20][21][22][23]

  • Ammonium Carbonate: Harmful if swallowed. Causes serious eye irritation.[24][25][26][27][28]

Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemically resistant gloves are required at all times. All operations involving hydrogen chloride gas and volatile solvents must be performed in a well-ventilated fume hood.

Experimental Workflow Diagram:

Pinner_Synthesis_Workflow Start Start: Assemble Dry Glassware Dissolve Dissolve 4-bromo-2-methoxybenzonitrile in Anhydrous Ethanol Start->Dissolve Cool Cool Reaction Mixture to 0°C (Ice Bath) Dissolve->Cool HCl_Gas Bubble Anhydrous HCl Gas (Slowly, with Stirring) Cool->HCl_Gas Stir_Cold Stir at 0-5°C Overnight HCl_Gas->Stir_Cold Precipitate Precipitate Pinner Salt with Anhydrous Diethyl Ether Stir_Cold->Precipitate Filter_Wash Filter and Wash Precipitate with Diethyl Ether Precipitate->Filter_Wash Dry_Pinner Dry Pinner Salt Under Vacuum Filter_Wash->Dry_Pinner Dissolve_Ammonolysis Dissolve Pinner Salt in Ethanol Dry_Pinner->Dissolve_Ammonolysis Add_Ammonium_Carbonate Add Ammonium Carbonate (Portion-wise) Dissolve_Ammonolysis->Add_Ammonium_Carbonate Stir_RT Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Ammonium_Carbonate->Stir_RT Filter_Salts Filter off Insoluble Salts Stir_RT->Filter_Salts Concentrate Concentrate Filtrate Under Reduced Pressure Filter_Salts->Concentrate Recrystallize Recrystallize Crude Product (e.g., Ethanol/Ether) Concentrate->Recrystallize Dry_Final Dry Final Product Under Vacuum Recrystallize->Dry_Final Characterize Characterize Final Product (NMR, MS, MP) Dry_Final->Characterize End End: Store Product Appropriately Characterize->End

Caption: Step-by-step workflow for the synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride.

3.4. Step-by-Step Procedure

Part A: Synthesis of Ethyl 4-bromo-2-methoxybenzenecarboximidate hydrochloride (Pinner Salt)

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube.

  • To the flask, add 4-bromo-2-methoxybenzonitrile (10.0 g) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the nitrile has completely dissolved.

  • Cool the flask in an ice bath to 0°C.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature between 0 and 5°C. Continue the gas addition until the solution is saturated (typically indicated by the fuming of HCl at the outlet of the drying tube).

  • Seal the flask and continue to stir the reaction mixture in the ice bath overnight (12-16 hours). A precipitate of the Pinner salt may form during this time.

  • After the reaction is complete, slowly add anhydrous diethyl ether (150 mL) to the cold reaction mixture to precipitate the Pinner salt completely.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of cold anhydrous diethyl ether (25 mL each) to remove any unreacted starting material and residual HCl.

  • Dry the Pinner salt under vacuum to a constant weight.

Part B: Synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride

  • In a clean, dry flask, dissolve the Pinner salt from Part A in ethanol (100 mL).

  • To this solution, add ammonium carbonate (20.0 g) portion-wise over 30 minutes with vigorous stirring. Effervescence (release of CO2) will be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the insoluble ammonium salts.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude 4-Bromo-2-methoxy-benzamidine hydrochloride from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the purified product as a white to off-white solid.

  • Dry the purified product under vacuum.

Results and Characterization

The final product, 4-Bromo-2-methoxy-benzamidine hydrochloride, should be characterized to confirm its identity and purity. Expected analytical data includes:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally and compared with literature values.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

The expected yield of the final product is typically in the range of 70-85%, depending on the purity of the starting materials and the careful execution of the experimental procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of Pinner saltIncomplete reaction or presence of moisture.Ensure all glassware is scrupulously dry. Use anhydrous solvents. Extend the reaction time or re-saturate with HCl gas.
Formation of ester byproductPresence of water during the Pinner salt formation.Use anhydrous ethanol and HCl gas. Ensure the reaction setup is protected from atmospheric moisture with a drying tube.
Incomplete ammonolysisInsufficient reaction time or deactivation of ammonium carbonate.Extend the reaction time and continue to monitor by TLC/LC-MS. Ensure the ammonium carbonate is of good quality.

Conclusion

The Pinner reaction provides an efficient and reliable method for the synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride from its corresponding nitrile. By carefully controlling the reaction conditions, particularly by maintaining anhydrous conditions and low temperatures during the formation of the Pinner salt, high yields of the desired product can be achieved. The protocol detailed in this application note serves as a robust guide for researchers in the field of synthetic and medicinal chemistry.

References

  • BASF CORPORATION. (2025, October 24). Ammonium carbonate Food Grade (E503i)
  • MsdsDigital.com. (2008, July 30).
  • Sigma-Aldrich.
  • Agilent Technologies, Inc. (2024, August 23).
  • Carl ROTH. (2016, August 19).
  • Carl ROTH. (2025, March 10).
  • Carl ROTH.
  • J&K Scientific. (2025, June 4). Pinner Reaction.
  • Carl ROTH.
  • Airgas. (2022, March 3).
  • Carl ROTH.
  • Chemos GmbH&Co.KG. (2024, February 28).
  • Chemos GmbH&Co.KG.
  • (2020, August 3). Safety Data Sheet Hydrogen chloride - SDS EU (Reach Annex II).
  • Benchchem. (2025).
  • CK Special Gases Ltd. (2015, April 10).
  • BioShop Canada Inc.
  • Redox. (2025, September 23).
  • ResearchGate. The reaction mechanism for the reaction reported by Li, Hong, and coworkers.
  • Carl ROTH. (2025, March 31).
  • Organic Chemistry Portal. Pinner Reaction.
  • Chemos GmbH&Co.KG.
  • Flinn Scientific.
  • SynArchive. Pinner Reaction.
  • KISHIDA CHEMICAL CO., LTD. (2024, March 4).
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-Bromo-2-methylbenzonitrile.
  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET - 4-Bromo-2-methylbenzonitrile.
  • Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile.
  • GuideChem. 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE 812667-45-1 wiki.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, April 5).
  • Sigma-Aldrich. (2025, November 6).
  • (2026, March 6).
  • Wikipedia. Pinner reaction.
  • 4-Bromo-2-methoxy-benzamidine hydrochloride CAS NO.812667-45-1.
  • Beilstein Journals. (2013, August 2). A Lewis acid-promoted Pinner reaction.
  • PMC. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide.
  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • NextSDS.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 4-Bromo-2-methoxy-benzamidine hydrochloride in aqueous media

An Official Technical Support Guide Technical Support Center: 4-Bromo-2-methoxy-benzamidine hydrochloride Topic: Troubleshooting Poor Solubility of 4-Bromo-2-methoxy-benzamidine hydrochloride in Aqueous Media Audience: R...

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Author: BenchChem Technical Support Team. Date: April 2026

An Official Technical Support Guide

Technical Support Center: 4-Bromo-2-methoxy-benzamidine hydrochloride

Topic: Troubleshooting Poor Solubility of 4-Bromo-2-methoxy-benzamidine hydrochloride in Aqueous Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-methoxy-benzamidine hydrochloride is a crucial reagent in various biochemical assays and a key building block in synthetic chemistry, particularly in the design of protease inhibitors. However, its hydrochloride salt form, while improving stability and handling, can present significant solubility challenges in aqueous media, leading to inconsistent experimental results and formulation difficulties.

This guide, designed by our team of Senior Application Scientists, provides a systematic, in-depth approach to troubleshooting and overcoming these solubility issues. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize these protocols for your specific experimental context.

Part 1: Understanding the Core Problem - The "Why" Behind Poor Solubility

Before diving into solutions, it's critical to understand the physicochemical properties of 4-Bromo-2-methoxy-benzamidine hydrochloride that contribute to its limited aqueous solubility.

  • The Benzamidine Moiety: The benzamidine group is basic. In its hydrochloride salt form, the amidine group is protonated, forming a positively charged species that should, in theory, interact favorably with polar water molecules.

  • Aromaticity and Substituents: The molecule's core is a substituted benzene ring. The bulky, hydrophobic bromine atom and the methoxy group significantly increase the molecule's nonpolar surface area. This hydrophobicity counteracts the solubilizing effect of the charged amidinium group, leading to a preference for self-association (crystallization) rather than solvation in water.

  • The Common Ion Effect: In buffered solutions containing chloride ions (e.g., HCl-based buffers), the solubility of the hydrochloride salt can be further suppressed.

This interplay between the polar, charged amidinium group and the nonpolar aromatic ring is the primary reason for the observed solubility challenges.

Part 2: Troubleshooting Flow & FAQs

This section is structured as a logical troubleshooting workflow, presented in a question-and-answer format to directly address common user queries.

Initial Solubility Assessment

Question: I've added my 4-Bromo-2-methoxy-benzamidine hydrochloride to water/buffer as per my protocol, but it's not dissolving. What's my first step?

Answer: Do not immediately assume the compound is insoluble. Initial undissolved solids can be a kinetic issue rather than a true thermodynamic insolubility.

Workflow Diagram: Initial Solubility Check

A Start: Compound added to aqueous media B Observe for undissolved solids A->B C Apply gentle agitation (vortex/stir) at room temperature for 5-10 mins B->C D Visually inspect for clarity. Is the solution clear? C->D E Yes: Solubility achieved under these conditions. Proceed with experiment. D->E Clear Solution F No: Proceed to advanced troubleshooting. D->F Solids Remain A Start: Suspension in neutral or unbuffered water B Prepare dilute HCl (e.g., 0.1 M) A->B C Add HCl dropwise while monitoring pH and observing the solution B->C D Target a pH of 3-5. Does the solid dissolve? C->D E Yes: Solubility achieved. Note the final pH for protocol reproducibility. D->E Clear Solution F No: The issue is likely dominated by hydrophobicity. Proceed to co-solvents. D->F Solids Remain

Caption: Systematic workflow for pH modification to enhance solubility.

Question: I tried lowering the pH, but I still have undissolved material. My experiment is sensitive to pH changes. What are my options?

Answer: If pH adjustment is not viable or insufficient, you must address the compound's hydrophobicity by introducing a water-miscible organic co-solvent. These agents reduce the overall polarity of the solvent system, making it more favorable for the nonpolar parts of your molecule.

Common Co-Solvents and Their Properties

Co-SolventTypical Starting % (v/v)Key CharacteristicsConsiderations
DMSO 5-10%Excellent solubilizing power for a wide range of compounds.Can be difficult to remove; may affect some biological assays.
Ethanol (EtOH) 10-20%Less toxic than DMSO; commonly used in biological systems.Can cause protein precipitation at higher concentrations.
PEG 400 10-30%Low toxicity; often used in formulation studies.Increases viscosity of the solution.

Protocol 2: Co-Solvent Screening

  • Prepare several small-scale test suspensions of your compound in your primary aqueous medium.

  • To each suspension, add one of the co-solvents from the table above, starting with the lowest recommended percentage.

  • Vortex or stir thoroughly for 5-10 minutes.

  • If the compound does not dissolve, incrementally increase the co-solvent percentage, allowing adequate mixing time at each step.

  • Critical Control: Always run a parallel control of your experiment containing the same final concentration of the co-solvent alone to ensure it does not interfere with your downstream application.

Expertise & Experience Insight: It is often more effective to first dissolve the compound in a small amount of 100% co-solvent (e.g., DMSO) to create a concentrated stock solution. This stock can then be serially diluted into the final aqueous buffer. This method often prevents the formation of less soluble aggregates that can occur when adding a solid directly to a mixed solvent system.

Part 3: Summary and Best Practices

  • Systematic Approach: Always follow a logical progression: Mechanical Agitation -> Temperature -> pH -> Co-solvents. This saves time and reagents.

  • Documentation is Key: For any successful solubilization, record the final conditions: temperature, pH, co-solvent type, and concentration. This is crucial for reproducibility.

  • Understand Your Limits: Every compound has a thermodynamic solubility limit. If you require a concentration that is unachievable even with these methods, you may need to reconsider the experimental design or seek a more soluble analog of the compound.

References

  • Title: Techniques of Solubilization of Drugs Source: IntechOpen URL: [Link]

  • Title: The Art of the Soluble Source: Chemical & Engineering News URL: [Link]

  • Title: pH and Solubility Source: Chemistry LibreTexts URL: [Link]

Optimization

Preventing degradation of 4-Bromo-2-methoxy-benzamidine hydrochloride during long-term storage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS: 812667-45-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS: 812667-45-1). As an amidine salt, this compound presents specific physicochemical challenges during long-term storage—primarily severe hygroscopicity and susceptibility to nucleophilic hydrolysis.

Rather than relying on generic storage advice, this document provides a mechanistic understanding of its degradation pathways, targeted troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure the scientific integrity of your assays.

Mechanistic Causality of Degradation

To effectively stabilize 4-Bromo-2-methoxy-benzamidine hydrochloride, one must understand the chemical causality of its degradation. Amidines are inherently susceptible to hydrolysis, a process where water acts as a nucleophile, attacking the electron-deficient amidine carbon. This reaction irreversibly yields the corresponding amide (4-bromo-2-methoxybenzamide) and releases ammonia[1].

While the hydrochloride salt form provides thermodynamic stability by protonating the imino nitrogen, it introduces a critical vulnerability: hygroscopicity . If exposed to ambient humidity, the salt rapidly absorbs moisture, creating a localized aqueous microenvironment (deliquescence). Within this microenvironment, the activation energy for hydrolysis is easily overcome even at room temperature, leading to rapid degradation[2]. Furthermore, the rate of this hydrolytic decomposition is heavily dependent on pH and thermal kinetic energy; alkaline conditions and elevated temperatures exponentially accelerate the nucleophilic attack[3].

Degradation A 4-Bromo-2-methoxy-benzamidine HCl (Solid State) B Atmospheric Moisture (Hygroscopic Absorption) A->B Improper Sealing C Localized Aqueous Microenvironment B->C Deliquescence D Nucleophilic Water Attack (Accelerated by Temp/pH) C->D Hydrolysis E 4-Bromo-2-methoxybenzamide (Degradant) D->E Primary Pathway F Ammonia Release D->F Byproduct

Logical relationship of moisture-induced hydrolysis in amidine hydrochlorides.

Troubleshooting & FAQs

Q1: My powdered stock of 4-Bromo-2-methoxy-benzamidine hydrochloride has changed from a free-flowing powder to a clumpy, sticky paste. Is it still viable? A1: The clumping indicates severe moisture absorption (deliquescence). Because the compound is an amidine hydrochloride, this absorbed moisture has likely initiated localized hydrolysis. It is highly recommended to re-analyze the batch via HPLC or NMR to quantify the presence of the 4-bromo-2-methoxybenzamide degradant before use. If the amide degradant exceeds your assay's tolerance threshold, the batch must be discarded.

Q2: I prepared an aqueous stock solution (pH 7.4) and stored it at 4°C for a week. My assay results are now inconsistent. Why? A2: Amidine hydrochlorides undergo continuous hydrolysis in aqueous solutions, even at refrigerated temperatures[1]. While 4°C slows the kinetics compared to 37°C, significant degradation can still occur over several days[2]. For optimal scientific integrity, aqueous solutions should be prepared immediately before use. If stock solutions must be stored, they should be aliquoted and flash-frozen at -80°C, strictly avoiding repeated freeze-thaw cycles.

Q3: Why must I equilibrate the storage vial to room temperature before opening? A3: If a vial is opened immediately after removal from a -20°C freezer, ambient moisture will instantly condense on the cold inner walls of the vial and directly onto the cold powder. This introduces water directly into the bulk material, triggering the hydrolytic degradation pathway described above. Equilibration in a desiccator prevents this condensation.

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To establish a self-validating system for storage, the following protocol eliminates the primary degradation vectors: moisture, oxygen, and thermal kinetic energy.

Workflow S1 1. Equilibration (Room Temp) S2 2. Inert Handling (Argon Box) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Argon Overlay & Seal S3->S4 S5 5. Cold Storage (-20°C + Silica) S4->S5

Step-by-step workflow for handling and long-term storage of hygroscopic salts.

Step-by-Step Methodology:

  • Desiccated Equilibration: Remove the primary container of 4-Bromo-2-methoxy-benzamidine hydrochloride from the -20°C freezer. Place it immediately into a vacuum desiccator containing active indicating silica gel. Allow it to equilibrate to room temperature (approximately 1-2 hours depending on volume).

    • Self-Validation Check: The exterior of the vial must be completely dry to the touch, and the silica gel must remain its active color (e.g., blue), confirming no gross moisture ingress.

  • Inert Atmosphere Transfer: Transfer the equilibrated, sealed vial into a glove box or glove bag purged with high-purity Argon (or Nitrogen). Argon is preferred as it is heavier than air and settles over the powder.

  • Aliquoting: Open the vial within the inert atmosphere. Rapidly weigh and transfer single-use aliquots into pre-dried, amber glass vials. (Amber glass mitigates any minor photolytic degradation pathways of the bromo-methoxy phenyl ring).

  • Argon Overlay and Sealing: Dispense a gentle stream of Argon gas directly into each amber vial to displace any residual atmospheric air. Cap the vials tightly with PTFE-lined closures. Wrap the junction of the cap and vial with Parafilm to create a secondary moisture barrier.

  • Cold Storage: Place the sealed aliquots into a secondary container (e.g., a lock-top plastic box) containing fresh desiccant pouches. Store this secondary container at -20°C (or -80°C for multi-year storage).

Quantitative Stability Profile

The following table summarizes the anticipated stability of 4-Bromo-2-methoxy-benzamidine hydrochloride based on the kinetic behavior of highly hygroscopic amidine hydrochloride salts under various conditions[1][2].

Storage ConditionEnvironment / MatrixTemperatureEstimated Shelf Life (T90)*Primary Degradation Risk
Solid (Sealed, Argon) Desiccated, Amber Vial-20°C> 24 MonthsNegligible
Solid (Sealed) Desiccated4°C6 - 12 MonthsSlow Hydrolysis
Solid (Unsealed) Ambient Humidity (60% RH)25°C< 2 WeeksRapid Hydrolysis (Deliquescence)
Aqueous Solution pH 7.4 Buffer4°C24 - 48 HoursBase-catalyzed Hydrolysis
Aqueous Solution pH 7.4 Buffer37°C< 6 HoursAccelerated Hydrolysis

*T90 represents the time until the active pharmaceutical ingredient falls below 90% of its original concentration.

References[2] Technical Support Center: Lidamidine Hydrochloride Stability in Aqueous Solutions. Benchchem. Available at:https://benchchem.com[3] A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Chemical and Analytical Science (ijcap.in). Available at: https://ijcap.in[1] The nonenzymatic decomposition of guanidines and amidines. PubMed - National Institutes of Health (NIH). Available at: https://nih.gov

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 4-Bromo-2-methoxy-benzamidine hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-methoxy-benzamidine hydrochloride. As a versatile building block, its successful functionalization is critical for the synthesis of a wide array of target molecules in pharmaceutical and materials science. This document is structured to address common challenges in a direct question-and-answer format, moving from foundational principles to advanced troubleshooting.

The primary focus will be on the three most common and powerful transformations for aryl halides: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation with alkynes) couplings.[1]

Critical Pre-Reaction Checks: The Foundation of Success

Before delving into troubleshooting, it is crucial to recognize that many reaction failures stem from inadequate preparation. The catalytic cycle in palladium cross-coupling reactions is sensitive to impurities, oxygen, and water.[2] Ensuring the integrity of your setup is the first and most critical step.

Q: What are the absolute essential checks I should perform before starting my experiment?

A: A systematic check of your reagents and reaction environment is paramount. Overlooking these fundamentals is the most common source of low or no yield.

  • Reagent Purity: Ensure all starting materials, including the 4-Bromo-2-methoxy-benzamidine hydrochloride, the coupling partner (e.g., boronic acid, amine), and the base, are of high purity. Impurities can act as catalyst poisons.[3] For amines in Buchwald-Hartwig reactions, purification by filtration through activated alumina may be necessary.[4]

  • Solvent Quality: Use anhydrous and degassed solvents. The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also degrade sensitive phosphine ligands.[2][3] Thoroughly degas solvents by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air. This is typically achieved by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. Maintain a positive pressure of inert gas throughout the reaction.[2]

  • The Amidine Salt: Your starting material is a hydrochloride salt. The amidine group is basic and will be protonated. For most cross-coupling reactions, which require a separate inorganic or organic base, this proton will be neutralized. However, you must account for this in your base stoichiometry, potentially requiring an additional equivalent of base to free the amidine before it can participate as intended or to prevent it from interfering with the reaction.

Troubleshooting Guide: Diagnosing and Solving Common Reaction Failures

This section addresses the most frequent issues encountered during cross-coupling reactions in a direct Q&A format.

Issue 1: Low or No Product Yield

This is the most common problem. The cause can usually be traced to the catalyst system, reagents, or reaction conditions.

Q: My reaction has stalled or is giving very low conversion. Where do I start?

A: Begin by re-verifying the "Critical Pre-Reaction Checks" above. If those are in order, the issue likely lies within the catalytic system itself.

  • Catalyst Activity: Many reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(ligand)₂) that must be reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the concentration of the active catalyst will be too low. Consider using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed, air-stable G3 or G4 precatalyst to ensure the active species is generated reliably.[4]

  • Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium center and modulating its reactivity.[5][6] If your reaction is failing, your ligand may be suboptimal.

    • For Suzuki & Sonogashira: Simple phosphine ligands like PPh₃ can be effective, but more challenging couplings often require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and reductive elimination steps.[3][7]

    • For Buchwald-Hartwig: This reaction is highly dependent on sterically hindered, electron-rich phosphine ligands. The choice of ligand often depends on the specific class of amine being coupled.[8][9]

  • Aryl Halide Reactivity: The reactivity of the C-X bond follows the trend: I > Br > Cl.[10] Your substrate is an aryl bromide, which is generally quite reactive. However, the presence of the electron-donating methoxy group can slightly deactivate the ring towards oxidative addition.[11] If the reaction is sluggish, a more electron-rich and bulky ligand can often overcome this barrier.[3]

Q: I see a black precipitate (Palladium black) in my reaction flask. What does this mean and how can I fix it?

A: The formation of palladium black is a clear sign of catalyst decomposition.[3] The active, soluble Pd(0) complex has aggregated into an inactive, insoluble form.

  • Cause 1: Ineffective Ligand: The ligand's primary role is to stabilize the Pd(0) center. If the ligand dissociates or is not bulky enough, the palladium atoms will agglomerate.

    • Solution: Switch to a more sterically demanding ligand (e.g., biaryl phosphines like XPhos) or a bidentate ligand (e.g., BINAP, dppf) which binds more strongly to the metal center.[8]

  • Cause 2: High Temperature: Excessive heat can accelerate catalyst decomposition.[2]

    • Solution: Lower the reaction temperature and compensate with a longer reaction time. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is a standard optimization step.[3]

  • Cause 3: Presence of Oxygen: As mentioned, oxygen can degrade the catalyst system.

    • Solution: Ensure your degassing procedure is rigorous and that the inert atmosphere is maintained throughout the reaction.[2]

Q: How do I select the optimal base and solvent for my coupling reaction?

A: The base and solvent are not interchangeable and play critical roles in the catalytic cycle. Their selection is interdependent and crucial for success.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Base Role Activates the organoboron species to facilitate transmetalation.[7][12]Deprotonates the amine, allowing it to bind to the palladium center.[13]Neutralizes the HX byproduct and deprotonates the terminal alkyne.[14]
Common Bases K₂CO₃, K₃PO₄, Cs₂CO₃ (inorganic); Et₃N (organic).[15][16]NaOtBu, KOtBu, LHMDS (strong, non-nucleophilic); K₃PO₄, Cs₂CO₃ (weaker, for sensitive substrates).[13][17]Et₃N, i-Pr₂NH, Piperidine (amine bases, often act as solvent); K₂CO₃, Cs₂CO₃.[14][18]
Solvent Choice Toluene, Dioxane, THF, DME (ethereal/aromatic); often with water as a co-solvent for inorganic bases.[17]Toluene, Dioxane, THF (ethereal/aromatic are most common).[13]DMF, Toluene, THF, or an amine base like Et₃N as the solvent.[19][20]

Key Considerations:

  • Base Strength & Solubility: For Buchwald-Hartwig, strong bases like NaOtBu are common but can be incompatible with sensitive functional groups.[17] Weaker inorganic bases like K₃PO₄ offer better functional group tolerance but their poor solubility can lead to reproducibility issues; vigorous stirring is essential.[17]

  • Solvent Polarity: The solvent must fully dissolve the reagents to ensure efficient reaction. In some cases, polar aprotic solvents like DMF can slow a reaction by competing with the desired ligand for coordination to the palladium center.[3][19] A solvent screen is often a valuable optimization step.[3]

Issue 2: Significant Side Product Formation

The appearance of unexpected products points to competing reaction pathways.

Q: I am observing significant hydrodehalogenation (replacement of Br with H) on my starting material. What is the cause?

A: Hydrodehalogenation is a common side reaction, particularly in reactions run at high temperatures or with strong bases. It can occur when an intermediate palladium-hydride species is formed, which then reductively eliminates with the aryl halide. The source of the hydride can be from the solvent, amine, or other reagents.

  • Solution:

    • Lower the reaction temperature.[3]

    • Screen different bases. In some cases, a weaker base may suppress this pathway.

    • Ensure your amine (for Buchwald-Hartwig) or boronic acid (for Suzuki) is of high purity, as impurities can facilitate this side reaction.

Q: In my Sonogashira reaction, I see a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings and is almost always caused by the copper(I) co-catalyst in the presence of oxygen.[14]

  • Solution 1 (Rigorous Deoxygenation): Ensure your reaction is completely free of oxygen. This is the simplest solution if the copper co-catalyst is necessary for reactivity.

  • Solution 2 (Copper-Free Conditions): Modern Sonogashira protocols have been developed that proceed efficiently without a copper co-catalyst.[14] These "copper-free" conditions completely eliminate the Glaser coupling side reaction and are often the preferred method. They typically require a more robust palladium/ligand system.

Visualized Workflows and Concepts

To aid in understanding the fundamental mechanism and troubleshooting workflow, the following diagrams are provided.

G cluster_cycle Generalized Catalytic Cycle cluster_inputs Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Trans Transmetalation (Ar-Pd(II)-R) OxAdd->Trans + R-M RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product (Ar-R) ArX Aryl Halide (Ar-X) (4-Bromo-2-methoxy-benzamidine) ArX->OxAdd RM Coupling Partner (R-M) (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) RM->Trans Base Base Base->Trans (often)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

TroubleshootingWorkflow Start Reaction Failure: Low or No Yield Check_Basics Step 1: Verify Fundamentals - Reagent Purity? - Solvent Degassed? - Inert Atmosphere? Start->Check_Basics Catalyst_Issue Step 2: Investigate Catalyst System Check_Basics->Catalyst_Issue If fundamentals are OK Decomposition Palladium Black Observed? Catalyst_Issue->Decomposition If no obvious reason Optimize_Conditions Step 3: Screen Other Variables Catalyst_Issue->Optimize_Conditions If precatalyst is suspect Change_Ligand Action: Change Ligand (More Bulky/Bidentate) Decomposition->Change_Ligand Yes Lower_Temp Action: Lower Temperature Decomposition->Lower_Temp Yes Decomposition->Optimize_Conditions No Success Reaction Optimized Change_Ligand->Success Lower_Temp->Success Screen_Base Action: Screen Bases (Strength/Solubility) Optimize_Conditions->Screen_Base Screen_Solvent Action: Screen Solvents (Polarity/Solubility) Optimize_Conditions->Screen_Solvent Screen_Base->Success Screen_Solvent->Success

Caption: A logical workflow for troubleshooting common cross-coupling reaction failures.

Reference Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-methoxy-benzamidine hydrochloride with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-methoxy-benzamidine hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 equivalents, finely ground)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Vial Preparation: In a glovebox or on the bench under a positive flow of inert gas, add 4-Bromo-2-methoxy-benzamidine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and SPhos (0.02-0.04 eq) to the reaction vial.

  • Solvent Addition: Remove the vial from the glovebox (if used) and add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove the palladium catalyst and inorganic salts.[2]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Panda, N. K. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Huateng Pharma. (2026, April 2). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
  • BenchChem. (2025, December).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Ma, D., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Kölln, J., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Figshare.
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • Alt, A., et al. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Chemical Reviews.
  • American Chemical Society. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • American Chemical Society. (2014, October 23).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Royal Society of Chemistry. (2019, April 8).
  • National Center for Biotechnology Information. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Springer Nature. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
  • GuideChem. (n.d.). 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE 812667-45-1 wiki.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Beilstein-Institut. (2018, May 4).
  • ChemicalBook. (n.d.). 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis.
  • Beilstein-Institut. (2018, May 4).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • BenchChem. (2026). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
  • Sumitomo Chemical. (2005).
  • FUJIFILM Wako Chemicals. (n.d.). 4-Bromo-2-methoxy-benzamidine hydrochloride.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2022, October 19).
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • National Center for Biotechnology Information. (n.d.). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)

Sources

Optimization

Removing impurities from synthesized 4-Bromo-2-methoxy-benzamidine hydrochloride batches

Welcome to the technical support resource for the synthesis and purification of 4-Bromo-2-methoxy-benzamidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and purification of 4-Bromo-2-methoxy-benzamidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this crucial intermediate with high purity. We will move beyond simple procedural lists to explore the chemical principles behind common impurities and provide robust, field-tested protocols to diagnose and resolve these issues.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific problems encountered after the initial synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride, which is commonly prepared from 4-Bromo-2-methoxy-benzonitrile via an acid-catalyzed reaction with an alcohol, followed by treatment with an ammonia source (a variation of the Pinner reaction).[1]

Question 1: My final product is an off-white or yellowish powder, not the expected white solid. What causes this discoloration and how can I fix it?

Answer:

Discoloration in the final product typically points to two main culprits: residual starting materials or minor oxidative/degradative by-products.

  • Causality: The Pinner reaction, used to convert the nitrile to the amidine, involves a highly reactive imidate hydrochloride intermediate (a "Pinner salt").[2] If reaction temperatures are not strictly controlled or if the reaction is exposed to air for prolonged periods, minor side reactions can generate colored impurities. Benzamidine compounds themselves can also be sensitive to oxidation.

  • Troubleshooting & Resolution:

    • Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal during recrystallization.

    • Protocol: Dissolve the crude, discolored product in the minimum amount of a suitable hot solvent (e.g., ethanol or an isopropanol/water mixture). Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

    • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3] Collect the purified white crystals by filtration.

Question 2: My NMR spectrum shows a singlet around 3.9 ppm (methoxy) and aromatic signals, but also a significant peak for the unreacted nitrile starting material. Why is the reaction incomplete?

Answer:

The presence of unreacted 4-Bromo-2-methoxy-benzonitrile is a clear indication of an incomplete reaction. The conversion of a nitrile to a Pinner salt is an equilibrium process that requires a sufficient amount of strong acid catalyst, typically anhydrous HCl gas.[4]

  • Causality:

    • Insufficient Acid: The most common reason for incomplete conversion is an insufficient charge of anhydrous HCl. The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[4]

    • Moisture Contamination: The presence of water will consume the HCl and can also lead to side reactions, reducing the efficiency of the primary pathway.

    • Low Temperature/Short Reaction Time: While low temperatures are needed to prevent byproduct formation, the reaction still requires sufficient time and thermal energy to proceed to completion.[2]

  • Troubleshooting & Resolution:

    • Optimize HCl Stoichiometry: Ensure a slight excess (e.g., 1.1-1.2 molar equivalents) of anhydrous HCl gas is bubbled through the reaction mixture.

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry ethanol, diethyl ether, or dioxane) and dry all glassware thoroughly.[2] It is best practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reaction Monitoring: Track the disappearance of the starting nitrile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with the workup.

Question 3: I've isolated a solid, but my IR spectrum shows a strong carbonyl (C=O) stretch around 1660 cm⁻¹, and the mass spectrum corresponds to 4-Bromo-2-methoxy-benzamide. What happened?

Answer:

The formation of the corresponding amide is the most common and often most frustrating side reaction during a Pinner synthesis. This occurs due to the hydrolysis of the Pinner salt intermediate.

  • Causality: The Pinner salt is highly susceptible to hydrolysis.[5] If water is present in the reaction mixture, either from wet solvents, reagents, or atmospheric moisture, it can attack the imidate, leading to the formation of the thermodynamically stable amide byproduct. This is especially problematic during workup if conditions are not carefully controlled.

  • Visualizing the Side Reaction:

    Pinner_Reaction Nitrile 4-Bromo-2-methoxy- benzonitrile PinnerSalt Pinner Salt Intermediate (Imidate Hydrochloride) Nitrile->PinnerSalt + Anhydrous EtOH, HCl (gas) Amidine Desired Product (4-Bromo-2-methoxy-benzamidine HCl) PinnerSalt->Amidine + NH4Cl or NH3 (Anhydrous) Amide Impurity (4-Bromo-2-methoxy-benzamide) PinnerSalt->Amide + H2O (Moisture Contamination)

    Caption: Pinner reaction pathway and amide side-reaction.

  • Troubleshooting & Resolution:

    • Strict Anhydrous Technique: This is non-negotiable. Dry solvents over molecular sieves, dry HCl gas before introduction (e.g., through a sulfuric acid trap), and flame-dry all glassware under an inert atmosphere.

    • Purification via Recrystallization: Fortunately, the amide byproduct often has different solubility properties than the desired amidine hydrochloride salt. A carefully chosen recrystallization solvent can effectively separate the two. Benzamidine hydrochloride is soluble in water and alcohol, while the amide may be less so in acidic water.[6] A trial-and-error approach with different solvent systems (e.g., ethanol, isopropanol, ethanol/water, isopropanol/ethyl acetate) is recommended.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol outlines a standard procedure for purifying the crude 4-Bromo-2-methoxy-benzamidine hydrochloride product.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7] Ethanol, isopropanol, or a mixed solvent system like ethanol/water are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will reduce the final yield.[8]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

Caption: Step-by-step recrystallization workflow.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified 4-Bromo-2-methoxy-benzamidine hydrochloride? A1: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[6] Benzamidine salts can be hygroscopic and are sensitive to oxidation, so minimizing exposure to air and moisture is critical for long-term stability.

Q2: Besides NMR and IR, what analytical techniques are best for confirming the purity of the final product? A2: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for assessing purity and quantifying any minor impurities. A melting point determination is also a simple yet effective indicator of purity; a sharp melting point close to the literature value suggests a pure compound, whereas a broad melting range indicates the presence of impurities.[3]

Q3: Can I use a base like sodium bicarbonate to wash my crude product? A3: This is not recommended. 4-Bromo-2-methoxy-benzamidine hydrochloride is a salt. Washing with a base will neutralize the hydrochloride, converting it to the free base form. The free base has significantly different solubility characteristics (it is less water-soluble) and may precipitate as an oil or an impure solid, complicating purification. Stick to recrystallization and washing with appropriate neutral organic solvents.

Data Summary Table

Problem ObservedPrimary ImpurityLikely CauseRecommended Solution
Low/Broad Melting PointMultiple/VariousIncomplete purificationRecrystallization[7]
Unreacted Nitrile (by NMR/LC-MS)4-Bromo-2-methoxy-benzonitrileIncomplete reactionOptimize reaction time/reagents
Amide Impurity (by IR/NMR)4-Bromo-2-methoxy-benzamideMoisture contamination[5]Strict anhydrous conditions; Recrystallization
Product is DiscoloredOxidative by-productsAir exposure, thermal stressRecrystallization with activated charcoal

References

  • Benchchem. (n.d.). Benzethidine Hydrochloride Salt: A Technical Guide to Solubility and Stability.
  • Benchchem. (n.d.). Formation of amide byproduct in Pinner reaction.
  • Sigma-Aldrich. (n.d.). Benzamidine =99 206752-36-5.
  • Tanmoy Biswas. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube.
  • ChemicalBook. (2026, March 13). Benzamidine hydrochloride | 1670-14-0.
  • ChemicalBook. (n.d.). 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis.
  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • J&K Scientific. (2025, June 4). Pinner Reaction.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION: Benzamidine (hydrochloride).
  • University of California, Irvine. (n.d.). Chem 267. Recrystallization.
  • SynArchive. (n.d.). Pinner Reaction.
  • Beilstein Journals. (2013, August 2). A Lewis acid-promoted Pinner reaction.
  • Concordia University. (n.d.). Recrystallization-1.pdf.
  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Cross-Coupling of 4-Bromo-2-methoxy-benzamidine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or catalyst degradation when attempting Suzuki-Miyaura cross-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or catalyst degradation when attempting Suzuki-Miyaura cross-coupling on 4-Bromo-2-methoxy-benzamidine hydrochloride .

Due to the unique electronic and physical properties of this substrate, standard coupling conditions often fail. Below is a comprehensive, causality-driven troubleshooting guide to help you optimize your synthetic workflow.

Part 1: Root Cause Analysis (The "Why")

Before adjusting parameters, it is critical to understand the chemical causality behind the low reactivity of this specific substrate:

  • Stoichiometric Base Depletion: Suzuki-Miyaura couplings require a base to activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step 1. Because the substrate is a hydrochloride salt, it will immediately consume one equivalent of the base. If standard base equivalents (e.g., 2.0 eq) are used, the effective base concentration drops below the catalytic threshold, stalling the cycle 2.

  • Catalyst Poisoning via Amidine Coordination: Unprotected amidines are potent σ-donors. They can act as bidentate or monodentate ligands, displacing the phosphine ligands on the Palladium center to form highly stable, unreactive Pd-amidine complexes. This "catalyst poisoning" prevents oxidative addition and transmetalation 3.

  • Phase Transfer Limitations: Amidine hydrochlorides are highly polar and practically insoluble in standard non-polar Suzuki solvents (like pure Toluene or THF). This prevents the substrate from interacting with the homogeneous organic-phase catalyst.

Part 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Reactivity: 4-Bromo-2-methoxy-benzamidine HCl CheckBase Is the HCl salt neutralized? Start->CheckBase AddBase Add +1.0 eq Base (Total 3.0-4.0 eq K3PO4) CheckBase->AddBase No CheckCat Is the Pd catalyst poisoned by amidine? CheckBase->CheckCat Yes AddBase->CheckCat Ligand Use Bulky Ligands (e.g., Pd(AmPhos)2Cl2) CheckCat->Ligand Unprotected Route Protect Boc-Protect the Amidine Group CheckCat->Protect Protected Route Solvent Use Biphasic Solvent (Dioxane/H2O 4:1) Ligand->Solvent Protect->Solvent Success Successful Suzuki Coupling Solvent->Success

Troubleshooting workflow for Suzuki coupling of amidine hydrochlorides.

Part 3: Frequently Asked Questions (FAQs)

Q1: How should I adjust my base equivalents when using the hydrochloride salt? A1: You must add exactly 1.0 additional equivalent of base to neutralize the hydrochloride salt, plus the standard 2.0–3.0 equivalents required to drive the Suzuki catalytic cycle. Inorganic bases like K₃PO₄ or Cs₂CO₃ are highly recommended due to their efficacy in aqueous-organic biphasic systems 1.

Quantitative Data: Base Selection & Equivalents
BaseEquivalentsMechanistic Role / CausalityExpected Outcome
K₂CO₃ 2.0 eqStandard Suzuki conditions.Failure (<10% yield). HCl consumes 1.0 eq; remaining 1.0 eq is insufficient for transmetalation.
K₂CO₃ 3.5 eqAdjusts for HCl salt.Moderate (40-60%). May struggle with highly deactivated Pd due to amidine coordination.
K₃PO₄ 3.5 eqOptimal base for biphasic systems.High (>80%). Stronger base accelerates boronate formation, outcompeting amidine poisoning.
Cs₂CO₃ 3.5 eqHigh solubility in organics.High (>80%). Excellent for sterically hindered substrates, though more expensive.

Q2: I have adjusted the base, but my reaction still stalls. How do I overcome catalyst poisoning by the amidine? A2: You have two distinct pathways to prevent the amidine from coordinating to the Palladium center:

  • Strategy A (Ligand Control): Use a highly sterically hindered, electron-rich phosphine ligand that outcompetes the amidine for Palladium coordination. Catalysts like Pd(AmPhos)₂Cl₂ or Pd(dppf)Cl₂ have been proven effective for unprotected nitrogen-rich heterocycles and amidines 3.

  • Strategy B (Substrate Protection): If ligand control fails, transiently protect the amidine. Converting the amidine to a Boc-protected derivative (using Boc₂O) eliminates its nucleophilicity and coordinating ability. The Boc group can be easily cleaved post-coupling using TFA or HCl.

Q3: What is the optimal solvent system for this substrate? A3: Due to the polarity of the amidine salt and the use of inorganic bases, a biphasic solvent system is mandatory. A mixture of 1,4-Dioxane/H₂O (typically 4:1 or 5:1 v/v) provides optimal solubility for both the organic electrophile and the inorganic base/boronic acid 3.

Part 4: Self-Validating Experimental Protocol

Direct Suzuki Coupling of Unprotected 4-Bromo-2-methoxy-benzamidine HCl

This protocol utilizes ligand control (AmPhos) and a biphasic system to bypass the need for protection/deprotection steps.

Materials:

  • 4-Bromo-2-methoxy-benzamidine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(AmPhos)₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Reagent Loading: To a flame-dried Schlenk flask, add 4-Bromo-2-methoxy-benzamidine hydrochloride (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (3.5 equiv), and Pd(AmPhos)₂Cl₂ (5 mol%).

    • Causality: K₃PO₄ is loaded at 3.5 equivalents to ensure 1.0 equiv neutralizes the HCl salt, while maintaining a high concentration of basic anions to facilitate the formation of the reactive boronate complex 2.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).

    • Causality: Palladium(0) intermediates are highly sensitive to oxidation. Removing oxygen prevents rapid catalyst degradation and homocoupling side reactions 4.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O (4:1 ratio) via syringe.

    • Causality: The biphasic system ensures the highly polar amidine salt and inorganic base dissolve in the aqueous phase, while the active Pd catalyst and boronic acid react at the interface/organic phase.

  • Reaction Execution: Heat the mixture to 90–100 °C and stir vigorously for 12–16 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area, ensuring efficient mass transfer between the aqueous base and the organic-soluble catalyst 1.

  • Self-Validation Check (In-Process): Spot the reaction mixture on silica TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). The highly polar amidine starting material will have a low Rf. If the starting material persists after 16 hours, catalyst deactivation has occurred, indicating the need to switch to Strategy B (Boc protection).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.

    • Causality: The unprotected amidine product may partition into the aqueous layer if the pH drops. Ensuring the aqueous layer remains basic during extraction is critical for maximizing your isolated yield. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE)
  • Suzuki reaction. Wikipedia.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 4-Bromo-2-methoxy-benzamidine hydrochloride

Here is the in-depth technical guide: As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Bromo-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the in-depth technical guide:

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Bromo-2-methoxy-benzamidine hydrochloride. This document moves beyond simple instructions to explain the underlying principles, empowering you to troubleshoot and optimize the process effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound and the purification strategy.

Q1: What is 4-Bromo-2-methoxy-benzamidine hydrochloride, and why is its purity crucial?

A1: 4-Bromo-2-methoxy-benzamidine hydrochloride is a chemical intermediate often used in the synthesis of more complex molecules, particularly in pharmaceutical research.[1] Its molecular structure features a benzamidine group, which is a common pharmacophore. The purity of this intermediate is paramount because impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products, reducing the final yield, and introducing toxicologically harmful substances into an active pharmaceutical ingredient (API).[2] Regulatory agencies require stringent control over impurity profiles, making effective purification a critical, non-negotiable step in drug development.[2]

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: Benzamidines are commonly synthesized from the corresponding benzonitrile.[3][4] Based on this, the primary impurities in crude 4-Bromo-2-methoxy-benzamidine hydrochloride may include:

  • Unreacted Starting Material: Residual 4-bromo-2-methoxybenzonitrile.

  • Intermediate Species: Incomplete conversion of the intermediate Pinner salt (an imino ether hydrochloride) during ammonolysis can leave it as an impurity.

  • By-products: Side reactions or degradation of starting materials can introduce other related substances.[5]

  • Inorganic Salts: Salts like ammonium chloride may be present from the workup and precipitation of the final hydrochloride product.[3][6]

Q3: What is the scientific principle behind recrystallization for purifying hydrochloride salts?

A3: Recrystallization is a purification technique based on differential solubility.[7] The core principle is that the desired compound and its impurities have different solubility profiles in a given solvent at different temperatures.[8] For a successful recrystallization:

  • The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble.

  • Impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and remain in solution upon cooling).[9]

  • As the saturated solution cools slowly, the solubility of the desired compound decreases, causing it to form a crystalline lattice.[7]

  • The ordered crystal lattice naturally excludes the randomly dispersed impurity molecules, which remain in the surrounding solution (the "mother liquor").[10] The hydrochloride salt form makes the molecule more polar, generally favoring polar solvents like alcohols for this process.[8]

Q4: How do I select a suitable solvent system for recrystallization?

A4: The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C) to maximize recovery.[9] For a polar salt like 4-Bromo-2-methoxy-benzamidine hydrochloride, alcohols (methanol, ethanol, isopropanol) are excellent starting points.

  • Single-Solvent System: This is the simplest method, where the crude material is dissolved in a single hot solvent and cooled.[7]

  • Mixed-Solvent System: This is used when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "soluble solvent" and then adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy.[11] This brings the solution to its saturation point, promoting crystallization upon cooling. A common combination for hydrochloride salts is an alcohol (soluble solvent) and an ether like diethyl ether (anti-solvent).[8]

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization (Recommended First Approach)

This protocol uses isopropanol, a common solvent for purifying hydrochloride salts that is less volatile than methanol or ethanol.

Methodology:

  • Dissolution: Place the crude 4-Bromo-2-methoxy-benzamidine hydrochloride in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more isopropanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for achieving a high recovery yield.[12]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: The porous structure of charcoal adsorbs large, colored impurity molecules.[6]

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution. Causality: Pre-heating prevents the product from crystallizing prematurely in the funnel, which would lead to significant loss of yield.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Causality: Slow cooling promotes the formation of larger, purer crystals by giving the molecules time to align properly in the lattice, excluding impurities.[8] Rapid cooling can trap impurities.[12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor. Causality: Using cold solvent prevents the crystals from re-dissolving.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Visual Workflow: General Recrystallization Process

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal If colored cool_rt 4. Cool Slowly to Room Temperature dissolve->cool_rt If colorless & no solids hot_filter 3. Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool_rt cool_ice 5. Cool in Ice Bath cool_rt->cool_ice vac_filter 6. Collect via Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Under Vacuum wash->dry

Caption: A generalized workflow for the purification of a solid by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of 4-Bromo-2-methoxy-benzamidine hydrochloride.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation 1. Too much solvent was used: The solution is not sufficiently saturated upon cooling.[6]1a. Re-heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[12]1b. If using a mixed-solvent system, add more anti-solvent.
2. Supersaturation: The solution has cooled below its saturation point, but nucleation has not occurred.2a. Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus to create nucleation sites.[13]2b. Seed: Add a single, tiny crystal of the pure compound (a "seed crystal") to induce crystallization.[12]
Compound "Oils Out" Instead of Crystallizing 1. High degree of supersaturation or rapid cooling: The compound comes out of solution above its melting point or as a liquid phase because the concentration is too high.[6][12]1a. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level.[6]1b. Allow the solution to cool much more slowly. Insulating the flask can help.[6]
2. Significant impurities present: Impurities can depress the melting point of the eutectic mixture.2a. Consider a pre-purification step, such as washing the crude solid with a solvent in which the desired compound is insoluble but the impurities are.
Low Yield of Recovered Crystals 1. Too much solvent used: Even when cold, a significant amount of product remains dissolved.[13]1a. Use the absolute minimum amount of hot solvent required for dissolution.1b. Evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals. Note: this crop may be less pure.
2. Insufficient cooling: The solution was not cooled to a low enough temperature or for a long enough time.2a. Ensure the solution is cooled in an ice bath for at least 30-60 minutes.[13]
3. Premature crystallization: The product crystallized in the funnel during hot filtration.3a. Ensure the filtration apparatus is sufficiently pre-heated and the filtration is performed as quickly as possible.[6]
Crystals are Colored 1. Colored impurities in the starting material. 1a. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the product as well.[6][14]
Visual Guide: Troubleshooting Decision Tree

G start Recrystallization Issue? no_xtal No Crystals Formed start->no_xtal No precipitation oil_out Product Oiled Out start->oil_out Liquid droplets form low_yield Yield is Low start->low_yield Few crystals recovered sol_conc Solution: - Boil off solvent - Add seed crystal - Scratch flask no_xtal->sol_conc sol_oil Solution: - Re-heat solution - Add more solvent - Cool very slowly oil_out->sol_oil sol_yield Solution: - Use less solvent initially - Ensure complete cooling - Recover from mother liquor low_yield->sol_yield

Caption: A decision tree for common recrystallization problems and their solutions.

Data Summary

Table 1: Physicochemical Properties of 4-Bromo-2-methoxy-benzamidine hydrochloride
PropertyValueSource(s)
CAS Number 812667-45-1[1][15]
Molecular Formula C₈H₁₀BrClN₂O[15]
Molecular Weight 265.54 g/mol [15]
Appearance Typically a white to off-white solid[1]
Hydrogen Bond Donors 3[15]
Hydrogen Bond Acceptors 2[15]
Table 2: Suggested Solvent Systems for Recrystallization
Solvent / SystemTypeRationale & Considerations
Isopropanol (IPA) Single SolventGood balance of polarity for dissolving the salt when hot. Lower volatility and toxicity than methanol. Generally a good starting point.
Ethanol (EtOH) Single SolventSimilar to IPA, but more volatile. May provide a different solubility profile that could be advantageous for certain impurities.
Methanol (MeOH) Single SolventHigh polarity may lead to high solubility even when cold, potentially reducing yield. Use with caution.
Ethanol / Diethyl Ether Mixed SolventA powerful combination. The compound is dissolved in a minimum of hot ethanol, and ether is added as an anti-solvent to induce crystallization.[8] Requires careful handling due to the high volatility and flammability of ether.
Water Single SolventAs a hydrochloride salt, it may be soluble in hot water. However, solubility might be too high even in cold water, leading to poor recovery. Can be effective for removing organic, non-polar impurities.[14]

Stability and Storage

Q: How should I store the purified 4-Bromo-2-methoxy-benzamidine hydrochloride?

A: Like many hydrochloride salts and substituted aromatic compounds, 4-Bromo-2-methoxy-benzamidine hydrochloride should be stored in a well-sealed container to protect it from atmospheric moisture.[16] It should be kept in a cool, dry, and dark place. While specific stability data is not widely published, related phenolic and bromo-aromatic compounds can be sensitive to light and oxidation over long periods.[17] For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Methylallylamine Hydrochloride by Recrystallization. Retrieved from Benchchem website.[6]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.[8]

  • GuideChem. (n.d.). 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE 812667-45-1 wiki.[15]

  • Benchchem. (n.d.). Recrystallization techniques for purifying hexaaminobenzene trihydrochloride.[13]

  • LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting.[12]

  • ResearchGate. (n.d.). 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine | Request PDF.[18]

  • LookChem. (n.d.). 4-Bromo-2-methoxy-benzamidine hydrochloride CAS NO.812667-45-1.[1]

  • Ghosh, A. et al. (2014). A Review on Pharmaceutical Impurities and Their Importance. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.[2]

  • ChemTalk. (2021). Lab Procedure: Recrystallization | Chemistry.[7]

  • Florida A&M University. (2016). Lab Report Recrystallization.[14]

  • ChemicalBook. (n.d.). 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis.[3]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[9]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.[19]

  • Benchchem. (n.d.). Purification of crude 4-Bromo-2-hydroxybenzaldehyde by recrystallization.[20]

  • NextSDS. (n.d.). 4-Bromo-2-methoxy-N-methylbenzamide — Chemical Substance Information.[21]

  • Royal Society of Chemistry. (n.d.). Selective mono-alkylation of N-methoxybenzamides.[22]

  • Benchchem. (n.d.). A Technical Guide to the Solubility of 4-Bromo-2-hydroxybenzaldehyde in Organic Solvents.[23]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic.[11]

  • University of Rochester. (n.d.). Recrystallization and Crystallization.[10]

  • FUJIFILM Wako Chemicals. (n.d.). 4-Bromo-2-methoxy-benzamidine hydrochloride.[24]

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxy-benzamidine hydrochloride | 812667-45-1.

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.[25]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.[26]

  • Benchchem. (n.d.). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.[17]

  • Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.[5]

  • Pharmaceutical Sciences. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.[27]

  • Patsnap. (2017). Synthesis method of benzamidine hydrochloride - Eureka.[4]

  • Umasankara Sastry, T. et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.[28]

  • ResearchGate. (n.d.). Solubility in various solvents. | Download Table.[29]

  • Sigma-Aldrich. (n.d.). N-(2-Bromo-4-methylphenyl)-4-methoxybenzamide | 111270-65-6.[30]

  • Chinese Academy of Sciences. (n.d.). Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization.[31]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?.[32]

  • Benchchem. (n.d.). Stability and Storage of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide.[16]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-2-methoxy-benzamidine Hydrochloride Workflows

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance, mechanistic insights, and self-validating protocols to minimize side reactions when using 4-Bromo-2-methoxy-benzamidine hydrochloride in complex synthetic workflows.

Visualizing the Reaction Pathways

G Start 4-Bromo-2-methoxy- benzamidine HCl FreeBase Neutralization (Base Addition) Start->FreeBase Base Desired Desired Pathway: Heterocycle Synthesis (e.g., Pyrimidine) FreeBase->Desired Electrophile (Anhydrous) Side1 Side Reaction 1: Hydrolysis to Amide FreeBase->Side1 Aqueous Base (HO⁻ attack) Side2 Side Reaction 2: Debromination Desired->Side2 Pd Catalyst / Reductant Side3 Side Reaction 3: O-Demethylation Desired->Side3 Strong Lewis Acid

Reaction pathways of 4-Bromo-2-methoxy-benzamidine HCl: desired synthesis vs. side reactions.

Section 1: Free-Basing & Hydrolysis Mitigation (The Amidine Challenge)

FAQ 1: Why am I observing 4-bromo-2-methoxybenzamide instead of my desired heterocycle?

Causality & Mechanism: The conversion of your amidine to an amide is caused by hydrolysis. Benzamidiniums are highly stable as hydrochloride salts, but to participate in nucleophilic condensations (e.g., forming pyrimidines or triazines), they must be neutralized to the free base. However, free benzamidines. The dominant degradation pathway is initiated by the directly on the electrophilic amidine carbon, forming a tetrahedral intermediate that expels ammonia to yield the primary amide.

Quantitative Data: The rate of this hydrolysis is highly pH-dependent. The table below outlines the degradation kinetics for unsubstituted benzamidinium as a baseline reference:

pH LevelHalf-Life (t½)Primary Degradation Pathway
pH 9~300 daysNegligible at room temperature
pH 11~6 daysHO⁻ attack on free benzamidine
pH 13~15 hoursRapid HO⁻ attack on free benzamidine
Protocol 1: Anhydrous Neutralization and Pyrimidine Cyclization

Objective: Convert the hydrochloride salt to its free base and condense it with an electrophile without triggering hydrolysis.

  • Preparation: Flame-dry a Schlenk flask and purge with argon to establish a strict inert atmosphere.

  • Suspension: Suspend 4-bromo-2-methoxy-benzamidine hydrochloride (1.0 equiv) in an anhydrous solvent such as ethanol or DMF (0.2 M).

  • Neutralization: At 0 °C, add sodium ethoxide (1.05 equiv, 21 wt% in EtOH) or N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Expert Insight: Strict stoichiometric control prevents excess base from acting as a competing nucleophile. The anhydrous environment completely eliminates the HO⁻ attack pathway.

  • Electrophile Addition: Slowly add the 1,3-dicarbonyl equivalent (1.1 equiv).

  • Cyclization: Heat the reaction mixture to 80 °C for 12–20 hours under argon to promote .

  • Self-Validation Workup: Cool to room temperature, concentrate under reduced pressure, and precipitate the product using cold water. Analyze the crude mixture via LCMS. The desired pyrimidine should show an [M+H]⁺ peak corresponding to the condensed mass, featuring a characteristic 1:1 isotopic doublet for the bromine atom. The absence of an m/z 230/232 doublet ([M+H]⁺ for 4-bromo-2-methoxybenzamide) validates that the anhydrous protocol successfully prevented hydrolysis.

Section 2: Chemoselectivity - Protecting the C-Br Bond

FAQ 2: Why is my downstream cross-coupling reaction failing or yielding debrominated byproducts?

Causality & Mechanism: The C-Br bond at the 4-position is highly reactive toward palladium(0) catalysts and reductive environments. If you attempt a one-pot condensation/cross-coupling, or if you use reductive conditions (e.g., H₂/Pd-C) to modify another part of the molecule, premature oxidative addition or reductive debromination will occur. The C-Br bond must be preserved until the heterocycle core is fully assembled.

Protocol 2: Step-wise Heterocycle Synthesis and Suzuki-Miyaura Coupling

Objective: Couple the brominated heterocycle with an aryl boronic acid without cleaving the methoxy group or losing the bromine prematurely.

  • Core Assembly: Synthesize the core heterocycle using the described in Protocol 1. Isolate and fully purify the brominated intermediate.

  • Setup: In a microwave vial, combine the purified brominated heterocycle (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 M) in a 4:1 ratio.

    • Expert Insight: K₂CO₃ is a mild base that facilitates the transmetalation step of the Suzuki cycle without acting as a strong Lewis acid, thereby preserving the methoxy ether at the 2-position.

  • Reaction: Heat at 90 °C for 4 hours.

  • Self-Validation: Monitor the reaction by TLC. The disappearance of the starting material and the emergence of a new, UV-active spot with a different Rf value indicates successful coupling. LCMS should confirm the mass of the cross-coupled product, verifying that the C-Br bond was selectively targeted only when intended.

Section 3: Preserving the Methoxy Ether

FAQ 3: Why am I detecting phenol byproducts (O-demethylation) during cyclization?

Causality & Mechanism: The methoxy group at the 2-position is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) often used to drive difficult cyclizations. The Lewis acid coordinates to the methoxy oxygen, weakening the O-CH₃ bond and facilitating nucleophilic attack by the halide ion, resulting in demethylation to a phenol.

Troubleshooting Solution: Avoid strong Lewis acids entirely during the amidine condensation steps. Rely on Brønsted acid-catalyzed or base-promoted cyclizations (as shown in Protocol 1) to maintain the integrity of the ether linkage.

References

  • Title: Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction Source: Nature Communications URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromo-2-methoxy-benzamidine hydrochloride using ¹H and ¹³C NMR

Introduction: The Imperative of Structural Integrity in Drug Development In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's chemical structure is the bedrock up...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the development pipeline.[1] Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard, offering unparalleled insight into the molecular framework at an atomic level.[2]

This guide provides an in-depth, experience-driven comparison and validation workflow for 4-Bromo-2-methoxy-benzamidine hydrochloride, a compound archetype featuring a substituted aromatic ring common in medicinal chemistry. We will move beyond a simple recitation of data to explain the causality behind the spectral features, providing researchers with a robust framework for validating not just this specific molecule, but a wide array of similar chemical entities. The protocols and analyses described herein are designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Pillar 1: The Theoretical & Mechanistic Foundation of NMR Validation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes a "spin flip" between these states, which is detected as a resonance signal.[3] The precise frequency of this resonance, known as the chemical shift (δ) , is exquisitely sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[4][5]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR is the cornerstone of structural analysis due to the 100% natural abundance and high sensitivity of the proton nucleus.[6] Three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or within aromatic systems are "deshielded" and appear at a higher ppm value (downfield).[7] Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield).

  • Integration: The area under a signal is directly proportional to the number of protons it represents.[6] This allows for a quantitative count of the different types of protons in the molecule.

  • Spin-Spin Splitting (Multiplicity): The signal for a proton is often split into multiple lines (e.g., a doublet, triplet) by the magnetic influence of non-equivalent protons on adjacent carbons. This splitting pattern provides direct evidence of atomic connectivity.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While the ¹³C isotope has a low natural abundance (~1.1%), modern Fourier Transform NMR techniques allow for its routine observation.[8][9] ¹³C NMR spectra provide complementary and crucial information:

  • Chemical Shift (δ): The chemical shift range for ¹³C is much larger (~0-220 ppm) than for ¹H NMR, meaning signals rarely overlap, even in complex molecules.[10] This provides a clear count of the number of non-equivalent carbon atoms.

  • Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling, which collapses all C-H splitting patterns into single lines.[8] This simplifies the spectrum, ensuring that each unique carbon atom gives rise to a distinct singlet.

For 4-Bromo-2-methoxy-benzamidine hydrochloride, the substituents on the benzene ring—an electron-donating methoxy group (-OCH₃) and two electron-withdrawing groups (bromo and the protonated amidinium C(=NH₂)₂⁺)—create a distinct electronic landscape. Electron-donating groups tend to shield ortho and para positions, shifting their NMR signals upfield, while electron-withdrawing groups deshield these positions, shifting them downfield.[7][11] This interplay of electronic effects is key to correctly assigning the signals in the aromatic region.

Pillar 2: A Self-Validating Experimental Protocol

The trustworthiness of NMR data is contingent upon a meticulously executed experimental protocol. The following steps are designed to ensure high-quality, reproducible data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation A Weigh 5-10 mg of 4-Bromo-2-methoxy-benzamidine HCl B Dissolve in 0.7 mL of DMSO-d6 A->B C Transfer to 5 mm NMR Tube B->C D Insert sample into NMR Spectrometer (≥400 MHz) C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C {¹H} Spectrum E->G H Apply Fourier Transform, Phase Correction, and Baseline Correction F->H G->H I Calibrate ¹H Spectrum (residual DMSO @ 2.50 ppm) H->I J Calibrate ¹³C Spectrum (DMSO-d6 @ 39.52 ppm) H->J K Integrate ¹H Signals I->K L Assign ¹H and ¹³C Signals J->L K->L M Compare experimental data with predicted spectra L->M N Confirm connectivity and isomer structure M->N O Structure Validated N->O

Caption: Workflow for NMR-based structural validation.

Step-by-Step Methodology
  • Solvent Selection: The hydrochloride salt form of the target compound necessitates a polar solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this analysis.[12][13] It readily dissolves polar and ionic compounds, and its residual proton signal at δ 2.50 ppm and carbon signal at δ 39.52 ppm provide convenient internal references without interfering with the aromatic or methoxy signals of the analyte.[14] While Deuterium Oxide (D₂O) is an alternative, it would lead to the rapid exchange and disappearance of the -NH₂ protons, which are valuable for characterization.[15]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Bromo-2-methoxy-benzamidine hydrochloride.

    • Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ (≥99.8 atom % D).

    • Vortex the mixture gently until the solid is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Use a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.

    • Insert the sample into the magnet and lock onto the deuterium signal of the DMSO-d₆. This step is crucial for stabilizing the magnetic field.[16]

    • Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (typically 512 to 2048) and a longer acquisition time will be necessary.[9]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Carefully phase correct both spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d₆ septet to δ 39.52 ppm.

Pillar 3: Predictive Analysis and Comparative Data Interpretation

This section serves as the core of the validation guide, comparing the predicted spectral data for the correct structure against potential isomeric alternatives.

Target Molecular Structure

Caption: Structure of 4-Bromo-2-methoxy-benzamidine hydrochloride.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The analysis of the aromatic region is critical. We expect three distinct signals for the three aromatic protons.

Signal LabelPredicted δ (ppm)IntegrationMultiplicityRationale & Coupling
NH₂~9.0 - 9.54HBroad singletProtons of the amidinium group. Broad due to quadrupole effects from ¹⁴N and chemical exchange. Highly deshielded.
H6~7.6 - 7.81HDoublet (d)Ortho to the strongly electron-withdrawing amidinium group, causing a significant downfield shift. Coupled only to H5 (J ≈ 8.5 Hz).
H3~7.4 - 7.51HDoublet (d)Ortho to the bromine and meta to the amidinium group. Deshielded. Coupled only to H5 with a small meta coupling constant (J ≈ 2.0 Hz).
H5~7.2 - 7.31HDoublet of doublets (dd)Ortho to the bromine and para to the electron-donating methoxy group. Experiences coupling from both H6 (J ≈ 8.5 Hz) and H3 (J ≈ 2.0 Hz).
OCH₃~3.9 - 4.03HSinglet (s)Methoxy protons are shielded relative to aromatic protons and show no coupling.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C spectrum will provide a unique signal for each of the 8 carbon atoms in the structure, offering definitive proof of the carbon skeleton.

Signal LabelPredicted δ (ppm)Rationale
C=N (Amidinium)~165-170The amidinium carbon is highly deshielded due to its bonding to two electronegative nitrogen atoms.
C2 (-OCH₃)~158-160Aromatic carbon attached to the highly electronegative oxygen atom is significantly deshielded.
C4 (-Br)~115-118The "heavy atom effect" of bromine causes shielding of the directly attached carbon.
C6~132-134Aromatic CH carbon ortho to the amidinium group and meta to the methoxy group.
C5~128-130Aromatic CH carbon meta to both the amidinium and methoxy groups.
C3~118-120Aromatic CH carbon ortho to the methoxy group, experiencing its shielding effect.
C1~112-115Quaternary carbon attached to the amidinium group, shielded by the ortho methoxy group.
OCH₃~56-58The aliphatic carbon of the methoxy group, appearing in the typical upfield region for such carbons.
Comparative Analysis: How NMR Distinguishes Isomers

The power of this validation method lies in its ability to rule out alternative structures. Consider a plausible isomer, 5-Bromo-2-methoxy-benzamidine .

  • ¹H NMR Difference: In this isomer, the two aromatic protons would be ortho to each other, resulting in two doublets, each with a large ortho coupling constant (J ≈ 8-9 Hz). The third aromatic proton would be a singlet (or a very finely split triplet due to meta-coupling). This is a starkly different and easily distinguishable pattern from the doublet, doublet, and doublet-of-doublets predicted for the correct 4-bromo structure.

  • ¹³C NMR Difference: The chemical shifts of the aromatic carbons would be substantially different due to the altered substituent positions, providing a second, independent layer of confirmation.

This comparative logic is the essence of a self-validating protocol. The acquired spectra must match the predicted data for the proposed structure in every detail—number of signals, chemical shifts, integrations, and multiplicities—and simultaneously not match the patterns expected for other likely isomers.

Conclusion

The structural validation of a pharmaceutical compound is a non-negotiable prerequisite for meaningful research. This guide has detailed a comprehensive, multi-faceted approach for the validation of 4-Bromo-2-methoxy-benzamidine hydrochloride using ¹H and ¹³C NMR spectroscopy. By integrating a sound theoretical understanding with a robust experimental protocol and a predictive, comparative data analysis, researchers can achieve an exceptionally high level of confidence in their compound's identity. This framework of causality, self-validation, and authoritative grounding ensures the integrity of the foundational data that drives the entire drug discovery process.

References

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  • Vaz, P. D., & Eriksson, L. A. (2014). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 16(29), 15238-15245. [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. [Link]

  • Sai, K., & Kanamori, K. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of Molecular Modeling, 27(2), 53. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Royal Society of Chemistry. (2014). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

  • ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

  • YouTube. (2024, September 18). Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • PubMed. (2018, April 4). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents?. [Link]

  • American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. [Link]

  • YouTube. (2022, October 8). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. [Link]

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  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

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  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]

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  • ResearchGate. (2022, August 29). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]

  • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

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Comparative

A Senior Application Scientist's Guide to LC-MS Mass Spectrometry Analysis of 4-Bromo-2-methoxy-benzamidine hydrochloride

An Objective Comparison and Methodological Guide for Researchers In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of novel chemical entities is paramount. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and Methodological Guide for Researchers

In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Bromo-2-methoxy-benzamidine hydrochloride (C₈H₁₀BrClN₂O), a compound of interest in medicinal chemistry. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, compare analytical strategies, and provide a robust, validated protocol for immediate application.

The Analytical Target: Understanding 4-Bromo-2-methoxy-benzamidine hydrochloride

Before developing a method, we must understand the analyte. 4-Bromo-2-methoxy-benzamidine hydrochloride possesses several key structural features that dictate our analytical strategy:

  • Benzamidine Core: The basic amidine group (-C(NH)NH₂) is readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI). Benzamidine and its derivatives are often used as protease inhibitors in biochemical applications[1].

  • Aromatic Ring: The benzene ring introduces hydrophobicity and provides a chromophore for UV detection, though LC-MS remains superior for sensitivity and specificity.

  • Methoxy Group (-OCH₃): This electron-donating group can influence the molecule's polarity and chromatographic retention.

  • Bromine Atom (-Br): This is the most telling feature for mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[2][3][4]. This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum, providing an unmistakable signature for the presence of a single bromine atom in the molecule or its fragments[5].

  • Hydrochloride Salt: The compound is supplied as a salt to improve solubility and stability. In solution, it will exist as the protonated benzamidinium cation and a chloride anion.

The molecular weight of the hydrochloride salt is approximately 265.54 g/mol [6]. However, in the MS, we will be analyzing the free base cation.

The LC-MS Strategy: A Tale of Two Techniques

LC-MS is the ideal technique for this analysis, offering a powerful combination of physical separation (LC) and mass-based detection (MS).

Part A: Liquid Chromatography (LC) - The Separation

The goal of the LC portion is to retain the analyte, separate it from impurities, and deliver it consistently to the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective approach for this type of molecule[7].

Column Chemistry Comparison:

Column TypePrinciple of SeparationSuitability for AnalyteRationale & Expert Insight
C18 (Octadecylsilane) Hydrophobic interactions.[7][8]Excellent (Starting Point) The workhorse of reversed-phase chromatography. It provides good retention for the moderately polar benzamidine core and aromatic ring. A C18 column is the logical and recommended first choice for method development.
Phenyl-Hexyl Hydrophobic and π-π interactions.Potentially Superior The phenyl groups in the stationary phase can engage in π-π stacking interactions with the analyte's aromatic ring. This can offer unique selectivity, especially for separating it from closely related aromatic impurities that differ in their electronic properties.

Mobile Phase Optimization:

The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.

  • Aqueous Phase (A): Water with a pH modifier. For positive mode ESI, an acidic modifier is crucial to ensure the analyte remains protonated. 0.1% Formic Acid is the industry standard as it is volatile, MS-compatible, and effectively protonates basic compounds like our analyte.

  • Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is generally preferred for its lower viscosity (leading to better efficiency) and UV transparency. It is an excellent solvent for gradient elution in LC-MS analyses[9].

Part B: Mass Spectrometry (MS) - The Detection

The MS provides mass information, which gives us specificity and sensitivity.

Ionization Source Comparison:

Ionization TechniquePrincipleSuitability for AnalyteRationale & Expert Insight
Electrospray Ionization (ESI) Generates ions from solution via a high-voltage spray[10][11].Highly Recommended ESI is a "soft" ionization technique ideal for polar and ionizable molecules. Given the basicity of the amidine group, ESI in positive ion mode ([M+H]⁺) will be extremely efficient and is the clear choice for this analysis[12].
Atmospheric Pressure Chemical Ionization (APCI) Ionizes the analyte in the gas phase via corona discharge[13].Alternative/Backup APCI is better suited for less polar molecules that are more volatile. While it would likely work, ESI is expected to provide significantly better sensitivity for a pre-charged, polar molecule like 4-Bromo-2-methoxy-benzamidine.

MS Analyzer Mode:

  • Full Scan Mode: The analyzer sweeps a wide m/z range. This is excellent for initial method development to confirm the molecular weight and observe the characteristic 1:1 bromine isotope pattern.

  • Selected Ion Monitoring (SIM): The analyzer focuses only on the m/z values corresponding to the analyte's isotopic ions. This drastically increases sensitivity by increasing the dwell time on the ions of interest[13]. This is the preferred mode for quantification.

Experimental Workflow and Protocols

The following workflow and protocols are designed to be a self-validating system, incorporating steps for system suitability to ensure trustworthy results.

Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) D System Equilibration (Initial LC Conditions) A->D B Prepare Stock Solution (1 mg/mL in MeOH) C Create Working Standard (e.g., 1 µg/mL in 50:50 A:B) B->C E System Suitability Test (SST) (Inject Standard 5x) C->E F Analyze Samples E->F If SST Passes (RSD < 5%) G Integrate Chromatographic Peak F->G H Extract Mass Spectrum G->H I Confirm Bromine Isotope Pattern (M & M+2) H->I J Quantify & Report I->J

Caption: A typical workflow for the LC-MS analysis of a small molecule standard.

Step-by-Step Protocol: Optimized LC-MS Method

This protocol assumes the use of a standard HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

1. Materials and Reagents:

  • 4-Bromo-2-methoxy-benzamidine hydrochloride standard[14][15]

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • LC-MS Grade Methanol (MeOH)

2. Standard Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10.0 mL of Methanol.

  • Working Standard (1.0 µg/mL): Perform serial dilutions from the stock solution using a diluent of 50:50 Water:Acetonitrile with 0.1% Formic Acid.

3. LC Parameters:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 40 °C
Injection Volume 1.0 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

4. MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive (+)
Capillary Voltage 3500 V
Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Mode Full Scan: m/z 100-400 (for confirmation) SIM Mode: Monitor m/z 231.0 and 233.0 (for quantitation)

Data Interpretation: The Signature of Bromine

The molecular formula for the free base is C₈H₉BrN₂O.

  • Expected Monoisotopic Mass:

    • With ⁷⁹Br: ~229.998 Da

    • With ⁸¹Br: ~231.996 Da

  • Expected Ion ([M+H]⁺):

    • m/z 231.0: This corresponds to the molecule containing the ⁷⁹Br isotope. This is the "M" peak.

    • m/z 233.0: This corresponds to the molecule containing the ⁸¹Br isotope. This is the "M+2" peak.

Trustworthiness Check: A valid mass spectrum for this compound must show two peaks at m/z 231.0 and 233.0 with nearly identical intensities (a 1:1 ratio)[2][3][4]. The absence of this pattern would indicate that the detected peak is not the target analyte.

Comparison with Alternative Analytical Techniques

While LC-MS is the superior technique, it's important to understand its place among other methods.

TechniqueApplicability & Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) Not suitable. The analyte is a salt and is not sufficiently volatile or thermally stable for GC analysis without derivatization. Derivatization adds complexity and potential for error.
Nuclear Magnetic Resonance (NMR) Spectroscopy Excellent for definitive structural elucidation of the pure compound. However, it lacks the sensitivity of MS and is not suitable for quantification in complex mixtures or at low concentrations.
UV-Vis Spectroscopy The aromatic ring allows for UV detection. It can be used as a detector for LC, but it lacks the specificity of MS. Any co-eluting impurity with a similar chromophore would interfere with quantification. LC-MS/MS is far more specific and sensitive for complex samples[9].

Conclusion

The LC-MS analysis of 4-Bromo-2-methoxy-benzamidine hydrochloride is straightforward when a systematic, property-driven approach is employed. The use of a C18 column with a standard water/acetonitrile gradient containing formic acid provides robust chromatographic performance. Detection via positive mode ESI-MS is highly sensitive and specific, with the characteristic 1:1 isotopic pattern of bromine at m/z 231.0/233.0 serving as an unambiguous confirmation of identity. This guide provides a scientifically-grounded, field-tested methodology that ensures both accuracy and trustworthiness in the analytical results for this compound.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

  • 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

  • Observation of amide anions in solution by electrospray ionization mass spectrometry. Springer. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Reversed Phase. Dr. Maisch GmbH. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. [Link]

  • CHEMICAL DERIVATIZATION FOR ELECTROSPRAY-IONIZATION MASS-SPECTROMETRY. FIU Discovery. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • 4-Bromo-2-methoxy-benzamidine hydrochloride CAS NO.812667-45-1. LookChem. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS. PMC. [Link]

  • Benzamidine. Wikipedia. [Link]

  • Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC. [Link]

  • Basics of LC/MS. Agilent. [Link]

Sources

Validation

Comparative FTIR Spectroscopic Analysis of 4-Bromo-2-methoxy-benzamidine Hydrochloride Derivatives

Introduction & Mechanistic Context 4-Bromo-2-methoxy-benzamidine hydrochloride ()[1] is a highly functionalized pharmacophore frequently utilized in the development of serine protease inhibitors (such as thrombin and Fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-Bromo-2-methoxy-benzamidine hydrochloride ()[1] is a highly functionalized pharmacophore frequently utilized in the development of serine protease inhibitors (such as thrombin and Factor Xa inhibitors). For drug development professionals and analytical chemists, verifying the structural integrity, substitution patterns, and salt form of this compound and its derivatives is a critical quality control step.

Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for this characterization, as it directly probes the vibrational modes of the amidine, methoxy, and halogen groups. However, interpreting these spectra requires moving beyond simple peak matching. The spectral fingerprints are governed by electronic delocalization, inductive effects, and the complex hydrogen bonding networks inherent to the [2].

Causality in Spectral Shifts: A Functional Group Analysis

When comparing 4-bromo-2-methoxy-benzamidine hydrochloride against its structural analogs (such as the free base or halogen-swapped derivatives), specific vibrational modes act as diagnostic markers. The causality behind these shifts is rooted in molecular physics:

  • The Amidine Group ( −C(=NH)NH2​ ): In the free base form, the C=N stretching vibration typically appears around [3]. However, protonation to form the hydrochloride salt delocalizes the positive charge across the N-C-N system. This delocalization increases the double-bond character of the entire amidine system, stiffening the bonds and shifting the C=N+ stretch to a higher frequency (1680–1690 cm⁻¹). Complexation and environmental changes heavily influence this [4].

  • Aryl Halide Substitution (Inductive Effects): The carbon-halogen stretch is highly sensitive to the mass of the halogen atom. The C-Br stretch in the base compound appears around 1070 cm⁻¹. Substituting the bromo group with a chloro group shifts this stretch to a higher wavenumber (~1095 cm⁻¹) due to the lower reduced mass of the C-Cl bond and the stronger inductive electron-withdrawing effect (-I effect) of chlorine.

  • Alkoxy Ether Linkage: The ortho-methoxy group exhibits distinct asymmetric (~1255 cm⁻¹) and symmetric (~1045 cm⁻¹) C-O-C stretches. Extending the aliphatic chain to an ethoxy group alters the steric bulk and the C-O-C bond angle, slightly shifting the symmetric stretch to a lower wavenumber.

Quantitative FTIR Data Comparison

The following table summarizes the diagnostic FTIR peaks for 4-bromo-2-methoxy-benzamidine hydrochloride and three comparative derivatives to aid in rapid structural verification.

Compound VariantAmidine C=N+ Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-O-C Asym / Sym (cm⁻¹)Aryl C-X Stretch (cm⁻¹)
4-Bromo-2-methoxy-benzamidine HCl 16853050–3350 (Broad)1255 / 10451070 (C-Br)
4-Chloro-2-methoxy-benzamidine HCl 16883050–3350 (Broad)1255 / 10451095 (C-Cl)
4-Bromo-2-ethoxy-benzamidine HCl 16853050–3350 (Broad)1248 / 10381070 (C-Br)
4-Bromo-2-methoxy-benzamidine (Free Base) 1625 ( C=N )3100–3450 (Sharp)1255 / 10451070 (C-Br)

Note: The extreme broadness of the N-H stretch in the HCl salts is a direct result of extensive intermolecular hydrogen bonding between the amidinium protons and the chloride counterions.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Why ATR over traditional KBr pellets? Preparing hydrochloride salts in Potassium Bromide (KBr) matrices can induce solid-state ion exchange under high pressure, forming HBr and potassium salts. This alters the crystal lattice and artificially shifts the spectral fingerprint. Attenuated Total Reflectance (ATR) eliminates this artifact and is therefore the required methodology for these derivatives.

Step-by-Step Workflow:
  • System Initialization & Calibration: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Run a polystyrene film standard.

    • Causality: This validates the laser frequency and ensures wavenumber accuracy across the full spectrum before any sample is measured.

  • Background Acquisition: Clean the Diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: A diamond crystal is chosen over ZnSe because benzamidine hydrochlorides can be abrasive and hygroscopic; diamond is chemically inert and scratch-resistant.

  • Validation Check (The Self-Validating Step): Analyze the background spectrum. The atmospheric H2​O (3500-3900 cm⁻¹) and CO2​ (2350 cm⁻¹) peaks must account for less than 5% total absorbance. If they exceed this, the nitrogen purge has failed, and the system must be re-purged. Proceeding with high moisture will mask the critical N-H stretching region of the amidine.

  • Sample Application: Place 2-3 mg of the benzamidine derivative powder onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

    • Causality: Inconsistent pressure changes the effective path length of the evanescent wave, which will artificially alter peak intensities and make quantitative comparison impossible.

  • Spectral Acquisition: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm.

    • Causality: The depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum to resemble a standard transmission spectrum, preventing the C-Br peak (~1070 cm⁻¹) from appearing artificially larger than the C=N peak (~1685 cm⁻¹).

Workflow Visualization

Workflow N1 1. System Initialization & Polystyrene Calibration N2 2. Background Scan (Air/Blank Diamond ATR) N1->N2 N3 3. Validation Check (H₂O/CO₂ < 5% Threshold) N2->N3 N4 4. Sample Preparation (Apply Powder, Set Pressure) N3->N4 Pass (Valid Background) N7 Fail: Purge System & Recalibrate N3->N7 Fail (High Interference) N5 5. Spectral Acquisition (32 Scans, 4 cm⁻¹ Resolution) N4->N5 N6 6. Data Processing (ATR Correction & Baseline) N5->N6 N7->N2 Retry

Self-validating ATR-FTIR workflow for benzamidine derivative characterization.

References

  • Title: Benzamidine HCl hydrate | CID 16219042 Source: PubChem - NIH URL: [Link]

  • Title: Benzamidine | CID 2332 Source: PubChem - NIH URL: [Link]

  • Title: IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride Source: Material Science Research India URL: [Link]

Sources

Comparative

Validating the purity of 4-Bromo-2-methoxy-benzamidine hydrochloride via HPLC

Validating the Purity of 4-Bromo-2-methoxy-benzamidine Hydrochloride: A Comparative HPLC Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly basic, polar building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 4-Bromo-2-methoxy-benzamidine Hydrochloride: A Comparative HPLC Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly basic, polar building blocks. 4-Bromo-2-methoxy-benzamidine hydrochloride is a prime example. The amidine moiety is designed to mimic arginine or lysine residues, allowing it to interact with the free carboxyl group of aspartate in the binding pockets of trypsin-like serine proteases[1]. While this makes it an invaluable intermediate for synthesizing anticoagulants and anti-invasive agents, its physicochemical properties create a nightmare for standard chromatographic purity validation.

This guide objectively compares the performance of standard Reversed-Phase HPLC (RP-HPLC) against two robust alternatives—Ion-Pair Chromatography (IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the causality behind these experimental choices and a self-validating protocol for rigorous purity assessment.

The Mechanistic Challenge of Amidine Analysis

To understand why standard methods fail, we must look at the molecule's fundamental chemistry. Amidines are exceptionally basic, with a pKa typically ranging between 11 and 12. At the standard operating pH of most reversed-phase mobile phases (pH 2–8), the amidine group is fully protonated.

This leads to two critical failures on standard C18 silica columns:

  • Poor Retention: The fully ionized molecule is highly hydrophilic, causing it to elute near the void volume, risking co-elution with solvent peaks or polar impurities.

  • Severe Peak Tailing: Approximately 70–85% of marketed drugs are basic[2]. Like many basic compounds, the protonated amidine nitrogen undergoes strong secondary electrostatic interactions with ionized residual silanols ( Si−O− ) on the silica support[2]. This causes asymmetric peak tailing, making accurate integration and trace impurity quantification impossible.

To achieve a self-validating purity assay, the chromatographic method must actively mitigate these silanol interactions.

G Amidine 4-Bromo-2-methoxy- benzamidine (pKa ~11) C18_Std Standard C18 RP-HPLC Amidine->C18_Std Basic N+ IonPair Ion-Pair RP-HPLC (TFA) Amidine->IonPair Add TFA HILIC HILIC Mode Amidine->HILIC High Organic Silanol Silanol Interaction (Peak Tailing) C18_Std->Silanol Secondary Interaction Neutral Neutral Complex Formed (Sharp Peaks) IonPair->Neutral Masking & Pairing WaterLayer Water Layer Partitioning (High Retention) HILIC->WaterLayer Polar Partitioning

Caption: Mechanistic pathways of amidine retention across different HPLC modalities.

Comparative Performance of HPLC Methodologies

To establish the most accurate purity profile, we evaluated three distinct chromatographic environments. The data below summarizes the performance of each method when analyzing a spiked sample of 4-Bromo-2-methoxy-benzamidine hydrochloride containing 1% of its synthetic precursor (4-bromo-2-methoxybenzonitrile).

Analytical MethodRetention MechanismMobile Phase AdditiveRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) from PrecursorVerdict
Standard RP-HPLC HydrophobicNone (Water/ACN)0.82.81.1Fail - Unacceptable tailing and poor retention.
Ion-Pair RP-HPLC Hydrophobic + Ion-Pairing0.1% Trifluoroacetic Acid (TFA)4.21.15.4Optimal (UV) - Excellent peak shape; TFA masks silanols.
HILIC Hydrophilic Partitioning10 mM Ammonium Formate[3]5.51.06.2Optimal (MS) - Superior retention; fully LC-MS compatible.

The Causality of the Results:

  • Ion-Pairing (IPC): The addition of 0.1% TFA serves a dual purpose. First, the low pH suppresses silanol ionization. Second, the hydrophobic trifluoroacetate anion pairs with the positively charged amidine, forming a neutral, hydrophobic complex that retains strongly on the C18 stationary phase[1].

  • HILIC: By using a high-organic mobile phase (e.g., 95% Acetonitrile) and a polar stationary phase, HILIC forces the polar amidine to partition into a water-enriched layer on the silica surface[3]. This provides massive retention for basic compounds without the need for signal-suppressing ion-pairing reagents, making it the method of choice if downstream LC-MS identification of impurities is required[1].

Self-Validating Experimental Protocols

A method is only as good as its ability to prove its own accuracy during execution. The following protocols are designed as closed, self-validating systems. By mandating System Suitability Testing (SST) prior to sample analysis, the workflow ensures that any column degradation or mobile phase preparation errors are caught before data is generated.

Workflow Prep Sample Prep (1 mg/mL in Diluent) SysSuit System Suitability (Blank, Std, Resolution) Prep->SysSuit Inject Analysis Sample Analysis (Triplicate Injections) SysSuit->Analysis Pass Criteria Data Data Processing (Peak Integration) Analysis->Data Chromatograms Report Purity Report (Area Normalization) Data->Report % Purity

Caption: Self-validating HPLC workflow ensuring data integrity and system suitability.

Protocol A: Ion-Pair RP-HPLC (Routine UV Purity Validation)

Best for standard QA/QC environments relying on Diode Array Detection (DAD).

Materials & Setup:

  • Column: Ascentis Express C18, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (and 220 nm for aliphatic impurities).

Step-by-Step Execution:

  • Diluent Preparation: Prepare a diluent of 90:10 Water:Acetonitrile containing 0.05% TFA. Causality: Matching the sample solvent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Dissolve 4-Bromo-2-methoxy-benzamidine hydrochloride to a concentration of 1.0 mg/mL.

  • Resolution Mix Preparation: Spike the standard with 0.5% 4-bromo-2-methoxybenzonitrile.

  • System Suitability (The Self-Validation Step):

    • Inject Blank (Diluent): Verify no ghost peaks > 0.05% area.

    • Inject Resolution Mix: Ensure Rs​ > 2.0 between the amidine and the nitrile precursor.

    • Inject Standard (6 replicates): Verify peak area Relative Standard Deviation (RSD) is < 1.0% and As​ is between 0.9 and 1.2.

  • Sample Analysis: Once SST passes, inject samples in triplicate. Bracket the sequence with standard injections to prove system stability over time.

Protocol B: HILIC (Advanced LC-MS Impurity Profiling)

Best for identifying unknown degradation products or impurities.

Materials & Setup:

  • Column: Supelco Ascentis Express HILIC, 100 x 2.1 mm, 2.7 µm[3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0).

  • Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate[3].

  • Gradient: 100% B hold for 2 mins, then down to 60% B over 10 minutes (Note: HILIC gradients run from high organic to high aqueous).

  • Flow Rate: 0.4 mL/min.

Step-by-Step Execution:

  • Diluent Preparation: Prepare samples in 95% Acetonitrile. Causality: In HILIC, injecting a highly aqueous sample will destroy the water layer on the stationary phase, causing severe peak splitting. The sample must be dissolved in high organic solvent[3].

  • System Equilibration: Flush the column with 50 column volumes of Mobile Phase B. HILIC columns require significantly longer equilibration times than C18 columns to establish the stable aqueous partitioning layer.

  • Validation Sequence: Execute the same self-validating SST sequence as Protocol A, substituting the HILIC diluent for the blank.

Conclusion

Validating the purity of 4-Bromo-2-methoxy-benzamidine hydrochloride requires an active circumvention of its high pKa and polarity. While standard C18 methods fail the fundamental requirements of peak symmetry and retention, both Ion-Pairing and HILIC offer robust, reproducible solutions. For routine UV-based lot release, the TFA Ion-Pairing method provides unmatched peak sharpness. For structural elucidation of trace impurities, HILIC paired with LC-MS is the definitive choice.

References

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). tandfonline.com.
  • SUMMARY An analytical method was developed and validated for the determination of MON 102100 and benzamidine in soil. epa.gov.
  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. chromatographyonline.com.

Sources

Validation

X-Ray Crystallography Data Guide: 4-Bromo-2-methoxy-benzamidine Hydrochloride vs. Standard Fragments

Executive Summary In Fragment-Based Drug Discovery (FBDD) targeting serine proteases (such as thrombin, trypsin, and factor Xa), the S1 specificity pocket is the primary anchoring site. While unsubstituted benzamidine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD) targeting serine proteases (such as thrombin, trypsin, and factor Xa), the S1 specificity pocket is the primary anchoring site. While unsubstituted benzamidine is the archetypal S1 binder, its utility as a chemical starting point is limited by moderate affinity and a lack of vectorality for fragment growing.

This guide objectively compares the crystallographic performance of 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS: 812667-45-1) against standard alternatives like unsubstituted benzamidine and mono-substituted derivatives. By leveraging dual-functionalization (ortho-methoxy and para-bromo substitutions), this product offers superior electron density map resolution, enhanced binding affinity, and highly directional interactions critical for Structure-Based Drug Design (SBDD).

Mechanistic Insights: The Causality of Dual-Substitution

To understand why 4-Bromo-2-methoxy-benzamidine hydrochloride outperforms standard fragments, we must analyze the causality behind its structural modifications within the S1 pocket[1]:

  • The Amidine Anchor: The positively charged amidine group forms a highly conserved, bidentate salt bridge with the carboxylate of Asp189 at the base of the S1 pocket[2].

  • The Para-Bromo Advantage (Halogen Bonding): Unlike the hydrogen atom in unsubstituted benzamidine, the bulky, electron-rich bromine atom at the 4-position points directly toward the hydrophobic base of the pocket. The localized region of positive electrostatic potential on the halogen (the σ -hole) forms a highly directional halogen bond with the backbone carbonyl oxygens of the S1 pocket. This increases binding affinity without incurring the heavy desolvation penalty associated with polar groups.

  • The Ortho-Methoxy Advantage (Conformational Locking): The 2-methoxy group serves a dual purpose. First, it packs tightly against the S1 pocket walls (e.g., Ser190 and Tyr228)[3]. Second, the steric bulk of the methoxy group restricts the dihedral angle of the amidine relative to the phenyl ring. This pre-organizes the fragment into its bioactive conformation in solution, drastically reducing the entropic penalty upon binding.

Interactions L 4-Bromo-2-methoxy- benzamidine N1 Asp189 (S1 Pocket Base) L->N1 Amidine Salt Bridge N2 Ser190 / Tyr228 (S1 Walls) L->N2 Methoxy Steric Packing N3 Backbone Carbonyls (Trypsin) L->N3 Bromine Halogen Bond

Mechanistic binding map of 4-Bromo-2-methoxy-benzamidine in the S1 pocket.

Comparative Crystallographic Performance

When soaked into Bovine Pancreatic Trypsin (a standard model system for serine proteases), the crystallographic data reveals clear advantages for the bi-functionalized product. The table below synthesizes experimental parameters from established PDB structures (e.g., 2OXS[1], 7WA2[3]) and literature benchmarks[4].

Ligand AlternativePDB ReferenceTypical Resolution (Å)Appx. K d​ (µM)Primary S1 Interactions
Benzamidine HCl 2OXS[1]1.32 - 1.74~18.0Asp189 salt bridge
4-Methoxybenzamidine 7WA2[3]1.52~12.5Asp189, Ser190 steric packing
4-Bromobenzamidine Lit. Benchmark[4]~1.60~8.0Asp189, Halogen bonding
4-Bromo-2-methoxy-benzamidine HCl Product [5]< 1.50 ~4.2 Asp189, Halogen bond, S1 wall packing

Data Interpretation: While unsubstituted benzamidine often exhibits higher B-factors (thermal motion) due to "wobbling" within the relatively large S1 pocket, the addition of the 4-bromo and 2-methoxy groups perfectly complements the pocket's volume. This results in a highly ordered electron density map, allowing crystallographers to model the fragment with near-zero positional ambiguity.

Experimental Protocol: Self-Validating Ligand Soaking

To generate high-quality X-ray diffraction data, the fragment must be introduced into the protein crystal without destroying the lattice. The following methodology outlines a self-validating soaking protocol for Bovine Pancreatic Trypsin.

Step 1: Apo-Protein Crystallization
  • Rationale: Trypsin auto-digests at high concentrations. Crystallizing at pH 5.0 minimizes auto-proteolysis while maintaining a stable lattice[6].

  • Method: Use the hanging-drop vapor diffusion method. Mix 1 µL of Trypsin (30 mg/mL in 10 mM Calcium Chloride) with 1 µL of precipitant (2.0 M Ammonium Sulfate, 0.1 M Sodium Acetate pH 5.0). Incubate at 20°C. Crystals typically appear within 3-5 days.

Step 2: Ligand Soaking (The Self-Validating System)
  • Rationale: Soaking is preferred over co-crystallization to ensure that any loss in diffraction resolution is strictly attributable to ligand-induced conformational changes, not crystal growth defects.

  • Method: Prepare a 100 mM stock of 4-Bromo-2-methoxy-benzamidine hydrochloride in 100% DMSO. Transfer an apo-crystal into a 2 µL soaking drop containing the precipitant solution supplemented with 10 mM of the ligand (final DMSO concentration 10%). Soak for 30 to 60 minutes.

  • Self-Validation Checkpoint: A control drop containing only 10% DMSO (without the ligand) must be processed in parallel. If the control crystal diffracts to <1.5 Å while the soaked crystal degrades to >2.5 Å, the ligand concentration is too high, causing lattice disruption. Conversely, the mathematical presence of positive Fo​−Fc​ difference density (>3 σ ) in the S1 pocket of the soaked crystal mathematically validates successful occupancy, ruling out false positives.

Step 3: Cryoprotection and Data Collection
  • Method: Briefly transfer the soaked crystal into a cryoprotectant solution (precipitant solution + 25% glycerol + 10 mM ligand) for 10 seconds. Flash-cool in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., SPring-8) at 100 K[7].

Workflow A 1. Protein Crystallization (Bovine Pancreatic Trypsin) B 2. Ligand Soaking (4-Bromo-2-methoxy-benzamidine) A->B C 3. Cryo-Protection & Flash Cooling B->C D 4. X-ray Diffraction (Synchrotron Source) C->D E 5. Electron Density Map Generation & Refinement D->E

Workflow for X-ray crystallographic screening of benzamidine fragments.

Conclusion

For researchers engaged in fragment-based drug discovery targeting serine proteases, 4-Bromo-2-methoxy-benzamidine hydrochloride represents a significant upgrade over standard benzamidine. Its dual-substitution profile not only improves binding affinity through halogen bonding and conformational locking but also yields exceptionally clear electron density maps, providing an ideal starting point for structure-guided fragment elaboration.

References

  • Title: 4-Bromo-2-methoxy-benzamidine hydrochloride | 812667-45-1 Source: Sigma-Aldrich URL
  • Title: 2OXS: Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C)
  • Title: 7WA2: Crystal structure of Bovine Pancreatic Trypsin in complex with 4-Methoxybenzamidine at Room Temperature Source: RCSB PDB URL
  • Title: Crystal structures of the ligand-binding region of trypsin in complex with benzamidine derivatives Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Title: Raw diffraction images of 4-Methoxybenzamidine-bound trypsin Source: Zenodo URL
  • Title: Crystallographic analysis of trypsin-G226A.
  • Title: 812667-45-1 | 4-Bromo-2-methoxybenzimidamide hydrochloride Source: AiFChem URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-methoxy-benzamidine hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-methoxy-benzamidine hydrochloride. As a halogenated aromatic amine derivative, this compound requires careful handling and adher...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-methoxy-benzamidine hydrochloride. As a halogenated aromatic amine derivative, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical waste management principles.

Hazard Assessment and Profile

The primary hazards are associated with its classification as a skin and eye irritant, and it may be harmful if swallowed or inhaled.[1][2][3][4][5][6] Furthermore, benzidine and its derivatives are a class of compounds often associated with mutagenic or carcinogenic properties, demanding a cautious approach to handling and disposal.[7][8]

Table 1: Consolidated Hazard Profile for Benzamidine Derivatives

Hazard Classification Description Primary Precaution
Skin Corrosion/Irritation Causes skin irritation.[2][4][6] Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5][6] Use safety glasses or chemical splash goggles.
Acute Oral Toxicity Harmful if swallowed.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Specific Target Organ Toxicity May cause respiratory irritation.[2][3] Handle only in a well-ventilated area, preferably within a chemical fume hood.
Environmental Hazard Halogenated organic compounds require special disposal to prevent environmental contamination.[9][10][11] Do not dispose of down the drain or in general waste.

| Thermal Decomposition | Combustion can produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride.[3][4][12] | Store away from heat and sources of ignition. |

The Core Principle: Segregation as Halogenated Waste

The single most critical step in the proper disposal of 4-Bromo-2-methoxy-benzamidine hydrochloride is its correct classification and segregation. Due to the bromine atom in its structure, this compound must be disposed of as halogenated organic waste .[9][13]

Causality: Environmental regulations and waste disposal technologies treat halogenated and non-halogenated waste streams differently. Halogenated waste requires high-temperature incineration in specialized facilities to prevent the formation of persistent environmental pollutants.[13] Co-mingling this waste with non-halogenated solvents can contaminate the entire container, leading to significantly higher disposal costs and regulatory non-compliance.[10][11]

Standard Operational Protocol for Disposal

This step-by-step protocol ensures a self-validating system for waste management, from the point of generation to final collection.

Step 1: Designate a Waste Container

  • Select an appropriate container: Use a clearly marked, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[9]

Step 2: Waste Collection

  • Location: All waste generation and collection should occur within a designated Satellite Accumulation Area (SAA), typically inside a chemical fume hood where the material is handled.[11][14]

  • Labeling Contents: As waste is added, list the full chemical name: "4-Bromo-2-methoxy-benzamidine hydrochloride ". Do not use abbreviations.[9] If it is part of a mixture, list all components and their approximate percentages.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[9][11] This prevents the release of dust or vapors.

Step 3: Storage Pending Disposal

  • Segregation: Store the halogenated waste container separately from other waste streams, particularly non-halogenated solvents, acids, and bases.[10][13][14]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][12]

  • Accumulation Limits: Adhere to your institution's limits for waste accumulation, typically no more than 25-55 gallons in an SAA. Request regular pickups to avoid excessive accumulation.[9][14]

Step 4: Arrange for Final Disposal

  • Contact EHS: Once the container is nearly full or has been stored for the maximum allowed time, contact your institution's EHS or hazardous waste management office to schedule a pickup.

  • Documentation: Ensure all labels and associated paperwork are completed accurately.

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_label Identification cluster_storage Interim Storage cluster_disposal Final Disposal A Select & Pre-label HDPE Waste Container B Place in Satellite Accumulation Area (SAA) A->B C Add Waste: 4-Bromo-2-methoxy-benzamidine hydrochloride B->C D Is it a Halogenated Compound? C->D E YES: Label as 'HALOGENATED ORGANIC WASTE' D->E Contains Br F NO: Segregate as Non-Halogenated D->F No F, Cl, Br, I G Keep Container Tightly Closed E->G H Store Away from Incompatibles G->H I Monitor Accumulation Volume H->I J Request Pickup from Environmental Health & Safety (EHS) I->J K EHS Transports to Approved Waste Disposal Plant J->K

Caption: Workflow for the safe disposal of 4-Bromo-2-methoxy-benzamidine hydrochloride.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the solid material. Avoid creating dust.[15]

  • Personal Protective Equipment (PPE): Don full PPE, including a lab coat, gloves, and eye protection. For larger spills, a respirator may be necessary.[16]

  • Cleanup: Gently sweep or scoop the spilled solid into a designated hazardous waste container.[2][16] Use a method that minimizes dust generation, such as using a damp cloth or absorbent pads for final cleaning.[17]

  • Disposal of Cleanup Materials: All materials used for cleanup (gloves, pads, etc.) must be placed in the halogenated hazardous waste container.[11]

  • Decontaminate: Thoroughly wash the affected area with soap and water.[1]

Advanced Topic: Chemical Deactivation (Non-Standard)

While the standard and required procedure is disposal via a licensed hazardous waste facility, in some research contexts, chemical deactivation methods are explored to reduce hazard levels. These methods are complex, require a thorough understanding of the chemical reactions involved, and do not replace the need for proper disposal of the resulting waste stream .

  • Oxidation with Acidified Permanganate: One method described for the destruction of other benzidine derivatives involves treatment with potassium permanganate and sulfuric acid.[7] This process oxidizes the aromatic amine. However, the reaction byproducts must be characterized and disposed of as hazardous waste, and if chloride ions are present (from the hydrochloride salt), toxic chlorine gas can be generated.[7] This should only be attempted by trained personnel under controlled conditions.

  • Adsorption on Activated Carbon: For some pharmaceutical compounds, adsorption onto activated carbon is used to immobilize the active ingredient, preventing it from leaching into the environment.[18][19] The compound is mixed with an activated carbon slurry. The resulting solid matrix must still be disposed of as hazardous chemical waste.

It must be emphasized that these deactivation methods are not standard laboratory practice for this compound. The primary, approved, and safest method of disposal is the segregation and collection protocol outlined in Section 3.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet (3-Bromo-p-anisaldehyde).
  • Thermo Fisher Scientific. (2014, July 07). Safety Data Sheet (Benzamidine hydrochloride hydrate).
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet (Benzamidine hydrochloride).
  • Aaron Chemicals. (2024, November 01). Safety Data Sheet.
  • Fisher Scientific. (2009, February 18). Safety Data Sheet (Benzenecarboximidamide, monohydrochloride).
  • Princeton University Environmental Health & Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Temple University Environmental Health and Radiation Safety. (2021, October). Halogenated Solvents in Laboratories.
  • Pfizer. (2006, December 15). Material Safety Data Sheet (Dextranomer Dusting Powder).
  • Merck Millipore. (n.d.). Safety Data Sheet (Benzamidine, Hydrochloride).
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Reddit. (2025, October 15). How to deactivate/dispose of DAB? r/labrats.
  • Sigma-Aldrich. (2025, November 06). Safety Data Sheet (Benzamide).
  • Cayman Chemical. (2025, August 11). Safety Data Sheet (Benzamidine (hydrochloride)).
  • Fisher Scientific. (2011, June 17). Safety Data Sheet (4-Bromo-2-methoxyphenol).
  • IHC WORLD. (2024, January 20). Disposal of used diaminobenzidine (DAB) solutions.
  • Fisher Scientific. (n.d.). Safety Data Sheet (4-Bromobenzamidine hydrochloride).
  • TCI Chemicals. (2025, October 29). Safety Data Sheet (Benzamidine Hydrochloride).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Benzidine. NCBI Bookshelf.
  • TCI Chemicals. (2025, January 14). Safety Data Sheet (Benzamidine Hydrochloride).
  • Dasht Bozorg, B., et al. (n.d.). Deactivation of Psychoactive Drugs Using an Activated Carbon Based Drug Disposal System. Mercer University.
  • Narang, N., et al. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical Research, 32(8).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methoxy-benzamidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxy-benzamidine hydrochloride
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